ACHN-975 TFA
Description
Properties
IUPAC Name |
N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4.C2HF3O2/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24;3-2(4,5)1(6)7/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26);(H,6,7)/t15-,16+,17-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWOCPXDDCJBBA-UNLWNTODSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1410809-37-8 | |
| Record name | Benzamide, N-[(1S)-2-amino-1-[(hydroxyamino)carbonyl]-2-methylpropyl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-1,3-butadiyn-1-yl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1410809-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-amino-N-hydroxy-2-[(4-{4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ACHN-975 TFA: A Potent Inhibitor of LpxC for Combating Gram-Negative Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACHN-975 is a synthetic, small-molecule inhibitor targeting the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC).[1][2][3] As a selective and potent inhibitor with subnanomolar activity, ACHN-975 demonstrates significant promise in combating a wide range of Gram-negative bacteria, including multidrug-resistant strains.[1][4] This technical guide provides a comprehensive overview of ACHN-975's mechanism of action, quantitative inhibitory data, the signaling pathway it disrupts, and detailed experimental protocols for its characterization. Although clinical development of ACHN-975 was halted due to infusion-site inflammation, the compound remains a critical tool for research and a foundation for the development of new LpxC-targeting antibiotics.
Core Target and Mechanism of Action
The primary molecular target of ACHN-975 is the zinc-dependent metalloamidase LpxC. This enzyme is essential for the viability of most Gram-negative bacteria as it catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the major component of the outer membrane. By inhibiting LpxC, ACHN-975 effectively blocks the lipid A biosynthetic pathway, leading to a disruption of the outer membrane integrity and ultimately bacterial cell death. The bactericidal activity of ACHN-975 has been demonstrated to be concentration-dependent against Pseudomonas aeruginosa and time-dependent against E. coli and Klebsiella pneumoniae.
The molecular interaction between ACHN-975 and LpxC has been elucidated through X-ray crystallography. The hydroxamate moiety of ACHN-975 chelates the active site Zn²⁺ ion, while other parts of the molecule form extensive hydrogen bonds and hydrophobic interactions within the enzyme's active site, contributing to its high affinity and specificity.
Quantitative Data on Inhibitory Activity
ACHN-975 exhibits potent inhibitory activity against purified LpxC enzyme and a broad spectrum of Gram-negative pathogens. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of LpxC by ACHN-975
| Enzyme Source | IC₅₀ (nM) |
| Pseudomonas aeruginosa LpxC | 0.68 |
| Enterobacteriaceae spp. LpxC | 0.02 |
Table 2: In Vitro Antibacterial Activity of ACHN-975 (MIC values)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 0.06 | 0.25 |
| Enterobacteriaceae spp. | - | 1 |
| P. aeruginosa (isolates) | - | ≤2 (100% inhibition) |
| Carbapenem-resistant P. aeruginosa | - | - |
| E. coli ATCC25922 | - | - |
| K. pneumoniae ATCC43816 | - | - |
| Y. enterocolitica | - | - |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 3: In Vivo Efficacy of ACHN-975 in a Mouse Neutropenic Thigh Infection Model
| Organism | Dose (mg/kg, single i.p.) | Outcome |
| P. aeruginosa ATCC 27853 | 5, 10, 30 | Steady reduction in bacterial titers in the first 4 hours. |
| P. aeruginosa ATCC 27853 | 10, 30 | >3-log₁₀ kill observed by 4 hours, sustained through 24 hours. |
Signaling Pathway and Experimental Workflows
The mechanism of action of ACHN-975 is a direct inhibition of a key metabolic pathway, as illustrated below.
Caption: Inhibition of the Lipid A biosynthetic pathway by ACHN-975.
The experimental workflow for characterizing a novel LpxC inhibitor like ACHN-975 typically follows a structured progression from enzymatic assays to in vivo studies.
Caption: General experimental workflow for LpxC inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of ACHN-975.
LpxC Enzyme Inhibition Assay
The inhibitory activity of ACHN-975 against purified LpxC is determined using a biochemical assay. The assay measures the enzymatic activity of LpxC in the presence of varying concentrations of the inhibitor.
-
Enzyme and Substrate: Recombinant, purified LpxC from the target organism (e.g., P. aeruginosa) is used. The substrate is UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
-
Assay Principle: The deacetylase activity of LpxC releases acetate from the substrate. The amount of product formed is quantified, often using a coupled-enzyme assay or mass spectrometry.
-
Procedure:
-
A reaction mixture containing buffer, the LpxC enzyme, and varying concentrations of ACHN-975 is prepared.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is incubated at a controlled temperature for a specific period.
-
The reaction is quenched, and the product formation is measured.
-
-
Data Analysis: The percentage of inhibition at each ACHN-975 concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response curve to a suitable model.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of ACHN-975 against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: Cation-adjusted Mueller-Hinton broth, 96-well microtiter plates, and bacterial isolates.
-
Procedure:
-
A serial two-fold dilution of ACHN-975 is prepared in the broth in the microtiter plates.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis: The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the bacterium.
X-ray Crystallography of LpxC-ACHN-975 Complex
Determining the co-crystal structure provides atomic-level insights into the inhibitor's binding mode.
-
Protein Crystallization: Purified LpxC is crystallized, often using vapor diffusion methods (sitting or hanging drop).
-
Soaking or Co-crystallization: ACHN-975 is introduced to the LpxC crystals by soaking or is included in the crystallization solution (co-crystallization).
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The electron density map is calculated from the diffraction data, and the atomic model of the protein-inhibitor complex is built and refined. For the complex of AaLpxC with ACHN-975, the structure was determined to a resolution of 1.21 Å.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the binding interaction between ACHN-975 and LpxC.
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Procedure:
-
A solution of LpxC is placed in the sample cell of the calorimeter.
-
A solution of ACHN-975 is titrated into the LpxC solution in small aliquots.
-
The heat change after each injection is measured.
-
-
Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.
Conclusion
ACHN-975 TFA is a highly potent and selective inhibitor of the bacterial enzyme LpxC, a critical component of the lipid A biosynthetic pathway in Gram-negative bacteria. Its well-characterized mechanism of action, supported by extensive in vitro and in vivo data, establishes it as a valuable research tool for studying bacterial physiology and for the development of novel antibacterial agents. While its clinical progression was halted, the wealth of information gathered on ACHN-975 provides a solid foundation and a valuable blueprint for the design of next-generation LpxC inhibitors with improved therapeutic profiles.
References
ACHN-975 Trifluoroacetate: A Technical Guide to its LpxC Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ACHN-975, a potent, first-in-class inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). ACHN-975 demonstrated significant promise as a novel antibiotic against a range of Gram-negative bacteria, including multidrug-resistant strains, by targeting the essential lipid A biosynthetic pathway.[1][2][3] This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols associated with ACHN-975, offering a comprehensive resource for researchers in the field of antibiotic drug discovery.
Core Mechanism: Inhibition of the LpxC Pathway
ACHN-975 functions by selectively inhibiting LpxC, a zinc-dependent metalloamidase that catalyzes the second and committed step in the biosynthesis of lipid A.[3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria, essential for their viability and structural integrity. By blocking LpxC, ACHN-975 halts the production of lipid A, leading to the disruption of the outer membrane and subsequent bacterial cell death. This novel mechanism of action means there is no cross-resistance with existing classes of antibiotics.
Visualizing the LpxC Inhibition Pathway
The following diagram illustrates the role of LpxC in the lipid A biosynthetic pathway and the inhibitory action of ACHN-975.
Quantitative Efficacy of ACHN-975
ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative pathogens, including clinically challenging isolates. Its efficacy is summarized in the tables below.
In Vitro Enzymatic Inhibition
ACHN-975 exhibits subnanomolar inhibitory activity against the LpxC enzyme.
| Target Enzyme | Organism | IC50 (nM) |
| LpxC | Enterobacteriaceae spp. | 0.02 |
| LpxC | Pseudomonas aeruginosa | Not explicitly stated in nM, but described as potent. |
In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The compound showed potent activity against both wild-type and multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and various Enterobacteriaceae.
| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | All isolates tested | 0.06 | 0.25 |
| Enterobacteriaceae | All isolates tested | 0.5 | 2 |
| Enterobacteriaceae | Wild-Type | Not specified | Not specified |
| Enterobacteriaceae | ESBL-producing | Not specified | 2 |
| Enterobacteriaceae | Plasmid-mediated AmpC | Not specified | 1 |
| Enterobacteriaceae | Carbapenemase-producing | Not specified | 2 |
| Acinetobacter baumannii | Not specified | Not specified | >64 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.
In Vivo Efficacy in Murine Infection Models
ACHN-975 demonstrated bactericidal activity in animal models of infection.
| Animal Model | Pathogen | Dosing (mg/kg) | Outcome |
| Neutropenic mouse thigh | P. aeruginosa ATCC 27853 | 5, 10, 30 (single i.p. dose) | Dose-dependent reduction in bacterial titers; >3-log10 kill at 4h with 10 and 30 mg/kg. |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of ACHN-975.
LpxC Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of ACHN-975 against purified LpxC enzyme.
Methodology:
-
The LpxC enzyme from the target organism (e.g., P. aeruginosa) is purified.
-
The enzymatic reaction is initiated by adding the substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
-
The release of acetate from the substrate is monitored continuously using a coupled assay with citrate synthase and DTNB, measuring the change in absorbance at 412 nm.
-
Assays are performed with a serial dilution of ACHN-975.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of ACHN-975 that inhibits the visible growth of a bacterial isolate.
Methodology:
-
The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A serial two-fold dilution of ACHN-975 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible bacterial growth.
In Vitro Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of ACHN-975 over time.
Methodology:
-
Bacterial cultures are grown to the logarithmic phase and then diluted in fresh CAMHB.
-
ACHN-975 is added at various multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC).
-
Cultures are incubated at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted in saline, and plated on agar plates.
-
Colony forming units (CFU/mL) are determined after overnight incubation. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Neutropenic Mouse Thigh Infection Model
Objective: To evaluate the in vivo efficacy of ACHN-975 in a localized infection model.
Methodology:
-
Female mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Mice are infected via intramuscular injection into the thigh with a standardized inoculum of the test organism (e.g., P. aeruginosa).
-
Two hours post-infection, ACHN-975 is administered via a single intraperitoneal injection at various doses.
-
At predetermined time points (e.g., 2, 4, 8, 24 hours post-treatment), mice are euthanized, and the thigh muscles are homogenized.
-
Bacterial burden (CFU/thigh) is quantified by plating serial dilutions of the homogenate.
Clinical Development and Future Outlook
ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. However, its development was halted due to a dose-limiting toxicity of transient hypotension. Despite this setback, ACHN-975 served as a crucial proof-of-concept for LpxC as a viable antibacterial target. Research programs have continued to develop other LpxC inhibitors with improved safety profiles, building on the knowledge gained from the ACHN-975 program. The targeting of the LpxC pathway remains a promising strategy in the critical effort to develop new antibiotics against multidrug-resistant Gram-negative pathogens.
Logical Flow of ACHN-975's Drug Development Path
The following diagram outlines the key stages and decision points in the development of ACHN-975.
References
ACHN-975 TFA: A Technical Guide to a First-in-Class LpxC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACHN-975 is a potent, first-in-class, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] As a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, LpxC represents a novel and promising target for new antibacterial agents.[3][4] ACHN-975 demonstrated significant in vitro activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant (MDR) strains of Enterobacteriaceae and Pseudomonas aeruginosa.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of ACHN-975 TFA. Detailed experimental protocols for key assays and visualizations of its mechanism and experimental workflows are included to support further research and development in this area. Although it entered Phase 1 clinical trials, development was halted due to adverse cardiovascular effects, specifically transient hypotension.
Chemical Structure and Properties
ACHN-975 is a synthetic molecule featuring a hydroxamate moiety essential for its inhibitory activity. The trifluoroacetate (TFA) salt form is commonly used for research and development purposes.
| Property | Value | Reference |
| Chemical Name | N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide, trifluoroacetate salt | |
| Molecular Formula | C₂₂H₂₄N₃O₄⁺ • CF₃COO⁻ | |
| Molecular Weight | 483.44 g/mol (as TFA salt) | |
| CAS Number | 1410809-37-8 (for TFA salt) |
Mechanism of Action: Inhibition of LpxC
ACHN-975 exerts its antibacterial effect by selectively inhibiting LpxC, a zinc-dependent metalloenzyme. LpxC catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. The inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.
The hydroxamate group of ACHN-975 is crucial for its mechanism, chelating the active site Zn²⁺ ion within the LpxC enzyme. The crystal structure of ACHN-975 in complex with Aquifex aeolicus LpxC reveals that the inhibitor occupies the substrate-binding site. The butadiynyl tail of ACHN-975 extends into a hydrophobic tunnel within the enzyme, contributing to its high-affinity binding.
Caption: Signaling pathway of Lipid A biosynthesis and the inhibitory action of ACHN-975 on LpxC.
In Vitro Antibacterial Activity
ACHN-975 has demonstrated potent and broad-spectrum activity against a wide range of Gram-negative bacteria. Notably, its efficacy extends to strains resistant to other classes of antibiotics, highlighting its novel mechanism of action.
| Organism/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae (overall) | 0.5 | 2 | |
| Enterobacteriaceae (wild-type) | 0.25 | 0.5 | |
| Pseudomonas aeruginosa (overall) | 0.06 | 0.25 | |
| Carbapenem-resistant P. aeruginosa | 0.5 | 1 | |
| Escherichia coli | - | ≤ 4 | |
| Klebsiella pneumoniae | - | ≤ 4 |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
| Parameter | Value | Organism | Reference |
| IC₅₀ | 0.02 nM | Enterobacteriaceae spp. LpxC |
In Vivo Efficacy
The in vivo efficacy of ACHN-975 has been evaluated in murine infection models, most notably the neutropenic thigh infection model.
In a neutropenic mouse thigh infection model using P. aeruginosa ATCC 27853, single intraperitoneal doses of ACHN-975 at 5, 10, and 30 mg/kg resulted in a dose-dependent reduction in bacterial burden over the first 4 hours post-treatment.
Caption: Generalized workflow for the neutropenic mouse thigh infection model.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of ACHN-975 is determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of ACHN-975 Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Perform serial two-fold dilutions of ACHN-975 in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible bacterial growth.
-
Quality Control: Include appropriate quality control strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, to ensure the validity of the results.
Neutropenic Mouse Thigh Infection Model
This model is used to assess the in vivo efficacy of ACHN-975.
Protocol:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
Infection: Anesthetize the mice and inject a standardized bacterial suspension (e.g., 10⁶ to 10⁷ CFU of P. aeruginosa) into the thigh muscle.
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), administer ACHN-975 or a vehicle control via the desired route (e.g., intraperitoneal or intravenous).
-
Sample Collection: At various time points post-treatment, euthanize the mice, aseptically remove the infected thigh, and weigh it.
-
Bacterial Enumeration: Homogenize the thigh tissue in a sterile buffer (e.g., phosphate-buffered saline). Perform serial dilutions of the homogenate and plate on appropriate agar plates.
-
Data Analysis: After incubation, count the colonies to determine the number of CFU per gram of thigh tissue. Compare the bacterial loads in treated versus vehicle control groups to determine the in vivo efficacy of ACHN-975.
Synthesis
ACHN-975 is a butadiyne derivative. While a detailed, step-by-step synthesis protocol is not publicly available, its synthesis would generally involve the coupling of a substituted benzamide with a terminal alkyne, followed by further modifications to introduce the amino-hydroxamate functionality.
Conclusion and Future Perspectives
This compound is a pioneering LpxC inhibitor with potent and broad-spectrum activity against Gram-negative bacteria, including challenging multidrug-resistant pathogens. Its novel mechanism of action makes it a valuable tool for antimicrobial research. Although its clinical development was halted due to safety concerns, the extensive preclinical characterization of ACHN-975 provides a crucial foundation for the development of next-generation LpxC inhibitors with improved therapeutic windows. The detailed structural and mechanistic understanding of how ACHN-975 interacts with its target offers a roadmap for designing new antibacterial agents that can overcome the growing threat of antibiotic resistance.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
ACHN-975 TFA: A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACHN-975, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), emerged as a promising novel antibiotic against multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery and development of ACHN-975 TFA, from its mechanism of action and in vitro activity to its in vivo efficacy and the clinical findings that ultimately led to the cessation of its development. This document consolidates key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in the field of antibiotic drug discovery.
Introduction
The rise of antibiotic resistance, particularly among Gram-negative pathogens, poses a significant threat to global health. The novel target, LpxC, an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria, has been a focus of intense research.[1][2] ACHN-975 was the first LpxC inhibitor to advance into human clinical trials, representing a significant step forward in the pursuit of new treatments for these challenging infections.[1][3] This whitepaper details the scientific journey of this compound, offering insights into its preclinical and clinical development.
Mechanism of Action
ACHN-975 exerts its bactericidal activity by inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway. This pathway is essential for the formation of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.
Lipid A Biosynthesis Pathway
The biosynthesis of lipid A is a multi-step enzymatic process. ACHN-975 specifically targets the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
Caption: Lipid A Biosynthesis Pathway and the inhibitory action of ACHN-975 on LpxC.
Discovery and Synthesis
ACHN-975 was discovered through an extensive research campaign by Achaogen to identify novel LpxC inhibitors with potent activity against Pseudomonas aeruginosa. While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme for analogous tetrahydropyran-based LpxC inhibitors has been published and involves a multi-step process.
Preclinical Development
In Vitro Activity
ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant isolates.
Table 1: In Vitro Activity of ACHN-975
| Organism/Group | MIC50 (µg/mL) | MIC90 (µg/mL) | IC50 (nM) | Reference(s) |
| Enterobacteriaceae | 0.5 | 2 | 0.02 | |
| Pseudomonas aeruginosa | 0.06 | 0.25 | - | |
| Acinetobacter baumannii | - | >64 | - |
In Vivo Efficacy
The in vivo efficacy of ACHN-975 was evaluated in a neutropenic mouse thigh infection model against P. aeruginosa.
Table 2: In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model (P. aeruginosa ATCC 27853)
| Dose (mg/kg) | Route | Dosing Regimen | Change in Bacterial Titer (log10 CFU/thigh) at 4h | Reference(s) |
| 5 | Intraperitoneal | Single dose | Steady reduction | |
| 10 | Intraperitoneal | Single dose | Steady reduction | |
| 30 | Intraperitoneal | Single dose | Steady reduction |
Clinical Development
ACHN-975 was the first LpxC inhibitor to enter Phase 1 clinical trials (NCT01597947).
Phase 1 Clinical Trial
The Phase 1 study was a randomized, double-blind, placebo-controlled, single-ascending-dose trial designed to assess the safety, tolerability, and pharmacokinetics of ACHN-975 in healthy volunteers. However, the trial revealed a peak plasma concentration (Cmax)-driven dose-limiting toxicity of transient hypotension without tachycardia. This adverse cardiovascular effect ultimately led to the discontinuation of the clinical development of ACHN-975.
Experimental Protocols
LpxC Enzyme Inhibition Assay
A high-throughput mass spectrometry assay is a robust method to measure the catalytic activity of LpxC.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the LpxC enzyme, the native substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and the test compound (e.g., ACHN-975) in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature to allow the enzymatic reaction to proceed.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., acid).
-
Analysis: Analyze the reaction mixture using a RapidFire mass spectrometry platform to measure the quantities of both the substrate and the reaction product.
-
Data Interpretation: The ratio of product to substrate is used to determine the level of enzyme inhibition by the test compound.
Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
Protocol:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. This is typically done over a period of a few days leading up to the infection.
-
Infection: Inoculate the thigh muscle of the neutropenic mice with a standardized suspension of the bacterial pathogen (e.g., P. aeruginosa).
-
Treatment: Administer the test compound (e.g., ACHN-975) at various doses and schedules. A control group receives a vehicle.
-
Assessment of Bacterial Burden: At predetermined time points, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.
-
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium to determine the number of viable bacteria (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial burden in the treated groups to the control group to assess the efficacy of the antimicrobial agent.
Caption: High-level workflow for the discovery and development of ACHN-975.
Conclusion
This compound represented a significant advancement in the development of novel antibiotics targeting Gram-negative pathogens. Its potent in vitro and in vivo activity validated LpxC as a viable antibacterial target. However, the unforeseen cardiovascular toxicity observed in Phase 1 clinical trials highlighted the challenges inherent in drug development, even for highly promising candidates. The extensive research and data generated during the ACHN-975 program provide invaluable insights and a foundation for the continued pursuit of safe and effective LpxC inhibitors and other novel antimicrobial agents. The detailed structural information of ACHN-975 bound to LpxC, for instance, offers a critical template for the rational design of next-generation inhibitors with improved safety profiles. The journey of ACHN-975 underscores the importance of rigorous preclinical safety assessments and the complex interplay between efficacy and toxicity in the development of new medicines.
References
ACHN-975 TFA: A Technical Guide on its Activity Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro activity of ACHN-975, a first-in-class inhibitor of the bacterial enzyme LpxC, against a range of Gram-negative bacteria. ACHN-975 demonstrated potent activity against numerous clinically relevant pathogens, including multidrug-resistant strains. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
ACHN-975 is a selective, subnanomolar inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloamidase that is essential for the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][3][4] By inhibiting the first committed step in the lipid A pathway, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity. This novel mechanism of action makes it a promising candidate against infections caused by multidrug-resistant Gram-negative bacteria, as there is no known cross-resistance with existing antibiotic classes.
Mechanism of action of ACHN-975 in the Lipid A biosynthesis pathway.
In Vitro Activity of ACHN-975
ACHN-975 has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including isolates with various resistance mechanisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for ACHN-975 against key pathogens.
| Organism/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacteriaceae | 0.5 | 2 |
| Pseudomonas aeruginosa | 0.06 | 0.25 |
| Wild-Type P. aeruginosa | - | ≤0.25 |
| Carbapenem-Resistant P. aeruginosa (MβL-negative) | - | 0.5 |
| MβL-producing P. aeruginosa | - | 1 |
| Acinetobacter baumannii | - | >64 |
Summary of ACHN-975 MIC₅₀ and MIC₉₀ values against various Gram-negative bacteria.
| Enterobacteriaceae Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Wild-Type | 0.25 | 0.5 |
| ESBL-producing | 0.5 | 1 |
| Plasmid-mediated AmpC | 0.5 | 1 |
| Carbapenemase-producing | 1 | 2 |
| Plasmid-mediated Quinolone Resistance | 0.5 | 1 |
| Elevated Tigecycline MICs | 0.5 | 2 |
| Ceftazidime-Resistant (AmpC-producing species) | 0.5 | 1 |
In vitro activity of ACHN-975 against Enterobacteriaceae with defined resistance mechanisms.
Notably, ACHN-975 was highly active against Enterobacteriaceae carrying resistance genes such as KPC-2, KPC-3, NDM-1, and CTX-M-15. It also showed potent activity against carbapenem-resistant P. aeruginosa, including those producing metallo-β-lactamases.
Experimental Protocols
The in vitro activity of ACHN-975 was primarily determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of ACHN-975 that inhibits the visible growth of a microorganism after overnight incubation.
Methodology:
-
Bacterial Isolate Preparation: A standardized inoculum of the test organism is prepared.
-
Antimicrobial Agent Dilution: A series of two-fold dilutions of ACHN-975 are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The prepared bacterial suspension is inoculated into each well of a microtiter plate containing the different concentrations of ACHN-975.
-
Incubation: The microtiter plates are incubated at a specified temperature and duration, typically 35°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism.
Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.
Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Clinical Development and Future Outlook
ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. However, its development was halted due to dose-limiting toxicity, specifically transient hypotension, which was observed in healthy volunteers. Despite the discontinuation of ACHN-975's clinical development, the compound remains a critical tool compound and a proof-of-concept for LpxC as a viable antibacterial target. The potent and broad-spectrum activity of ACHN-975 against multidrug-resistant Gram-negative pathogens underscores the potential of LpxC inhibitors. Current research efforts are focused on developing new LpxC inhibitors with an improved safety profile while retaining the potent antibacterial activity demonstrated by ACHN-975.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
ACHN-975 TFA: An In-depth Technical Guide on its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ACHN-975 is a potent, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme is crucial for the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[3][4] By targeting LpxC, ACHN-975 exhibits a novel mechanism of action, distinct from currently available antibiotics.[5] This technical guide provides a comprehensive overview of the antibacterial spectrum of ACHN-975 trifluoroacetate (TFA), its mechanism of action, and the experimental methodologies used for its characterization. Although ACHN-975 showed promise, its clinical development was halted due to off-target cardiovascular toxicity.
Antibacterial Spectrum of ACHN-975
ACHN-975 has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its efficacy is particularly notable against Pseudomonas aeruginosa and various species of Enterobacteriaceae.
Table 1: In Vitro Activity of ACHN-975 Against Pseudomonas aeruginosa
| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| All Isolates | 0.06 | 0.25 | ≤ 0.03 - 2 |
| Wild-Type | - | - | ≤ 0.25 |
| Carbapenem-Resistant (MβL-negative) | - | 1 | 0.25 - 2 |
| MβL-producers | - | 1 | 0.25 - 1 |
Data compiled from multiple sources.
Table 2: In Vitro Activity of ACHN-975 Against Enterobacteriaceae
| Organism Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| All Enterobacteriaceae | 0.5 | 2 | ≤ 0.03 - 2 |
| Wild-Type | 0.25 | 0.5 | ≤ 0.03 - 1 |
| ESBL-producers | 0.5 | 1 | 0.12 - 2 |
| Carbapenemase-producers (KPC, NDM, etc.) | 1 | 2 | 0.12 - 2 |
| Plasmid-mediated Quinolone Resistance | 0.5 | 2 | 0.12 - 2 |
Data compiled from multiple sources.
ACHN-975's activity is largely unaffected by common resistance mechanisms such as extended-spectrum β-lactamases (ESBLs) and carbapenemases. However, resistance can emerge through the upregulation of multidrug efflux pumps.
Mechanism of Action: LpxC Inhibition
ACHN-975 functions by inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which forms the outer leaflet of the outer membrane in Gram-negative bacteria. The disruption of lipid A synthesis compromises the integrity of the bacterial outer membrane, leading to bacterial cell death.
Caption: Mechanism of ACHN-975 via inhibition of the LpxC enzyme in the Lipid A biosynthetic pathway.
Experimental Protocols
The antibacterial activity of ACHN-975 is primarily determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
ACHN-975 TFA stock solution
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Positive and negative growth controls.
Procedure:
-
A serial two-fold dilution of ACHN-975 is prepared in CAMHB directly in the wells of a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
A positive control well (broth and inoculum without ACHN-975) and a negative control well (broth only) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of ACHN-975.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
ACHN-975 TFA: A Technical Guide to the Inhibition of Lipid A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ACHN-975 trifluoroacetate (TFA), a first-in-class, selective inhibitor of the enzyme LpxC. It details its mechanism of action in the disruption of lipid A biosynthesis in Gram-negative bacteria, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts through detailed diagrams.
Introduction: Targeting the Gram-Negative Outer Membrane
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health.[1][2] ACHN-975 emerged from a research campaign to discover novel antibiotics with new mechanisms of action to combat these pathogens.[1][2][3] It specifically targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme. LpxC is an ideal target as it catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria. The LpxC enzyme is highly conserved across Gram-negative species but lacks any mammalian homologue, offering a promising therapeutic window with a low probability of off-target effects.
ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. Although its development was halted due to dose-limiting toxicities, the study of ACHN-975 has provided invaluable insights into the therapeutic potential and challenges of targeting the lipid A pathway.
Mechanism of Action: Potent and Selective LpxC Inhibition
ACHN-975 exerts its bactericidal effect by potently inhibiting the enzymatic activity of LpxC. This inhibition stalls the entire lipid A biosynthetic pathway, preventing the formation of LPS and disrupting the integrity of the bacterial outer membrane, ultimately leading to cell death.
The Lipid A Biosynthesis Pathway
The Raetz pathway of lipid A biosynthesis is a multi-step process essential for bacterial viability. LpxC's role is to catalyze the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. This is the first irreversible step, making it a critical control point in the pathway. Inhibition at this stage is rapidly bactericidal.
Caption: Lipid A Biosynthesis Pathway Inhibition by ACHN-975.
Molecular Interaction with LpxC
ACHN-975 is a hydroxamate-containing small molecule. Crystallographic studies of ACHN-975 in complex with LpxC from Aquifex aeolicus (AaLpxC) reveal the precise mechanism of inhibition. The hydroxamate moiety of ACHN-975 chelates the catalytic zinc ion (Zn²⁺) in the active site of LpxC. Specifically, the hydroxamate group forms a five-coordinate geometry with the zinc ion and key histidine and aspartate residues (His74, His226, Asp230 in AaLpxC).
The rest of the ACHN-975 molecule occupies the substrate-binding channel. A long, rigid chain containing alkynyl groups extends into a hydrophobic tunnel within the enzyme, while the head group makes several water-mediated hydrogen bonds with the protein. This tight binding results in potent, subnanomolar inhibitory activity.
Caption: Logical Flow of ACHN-975 Mechanism of Action.
Quantitative Data: In Vitro Activity
ACHN-975 demonstrates potent activity against the purified LpxC enzyme and a broad range of clinically relevant Gram-negative pathogens.
Table 1: LpxC Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) |
| ACHN-975 | P. aeruginosa LpxC | <5 |
| ACHN-975 | Enterobacteriaceae spp. LpxC | 0.02 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 0.06 | 0.25 |
| Enterobacteriaceae spp. | 0.5 | 1.0 - 2.0 |
| Acinetobacter baumannii | >64 | >64 |
Note: ACHN-975 was reported to inhibit 100% of P. aeruginosa isolates tested at a concentration of ≤2 µg/mL.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel inhibitors. Below are representative protocols for key assays used in the characterization of ACHN-975.
LpxC Enzyme Inhibition Assay
This protocol describes a typical method for determining the 50% inhibitory concentration (IC₅₀) of a compound against purified LpxC enzyme.
Objective: To quantify the potency of ACHN-975 in inhibiting the enzymatic activity of LpxC.
Materials:
-
Purified recombinant LpxC enzyme (e.g., from P. aeruginosa).
-
Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
ACHN-975 TFA, serially diluted in DMSO.
-
Detection Reagent: A reagent that reacts with the free amine group generated upon deacetylation (e.g., fluorescamine).
-
96-well microtiter plates (black, for fluorescence).
-
Plate reader capable of fluorescence detection.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of ACHN-975 in 100% DMSO, typically starting from 1 mM.
-
Reaction Mixture: In each well of the 96-well plate, add 48 µL of assay buffer containing the purified LpxC enzyme at a final concentration of ~1-5 nM.
-
Inhibitor Addition: Add 1 µL of the serially diluted ACHN-975 or DMSO (for positive and negative controls) to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 1 µL of the LpxC substrate to each well. The final substrate concentration should be at or near its Kₘ value.
-
Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination & Detection: Terminate the reaction and detect the product. For example, add the fluorescamine reagent, which will react with the deacetylated product to produce a fluorescent signal.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em ~390/475 nm for fluorescamine).
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percent inhibition (relative to the DMSO control) against the logarithm of the ACHN-975 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol follows the standard broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum inhibitory concentration (MIC) of ACHN-975 against various bacterial strains.
Materials:
-
Bacterial isolates (e.g., P. aeruginosa, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound, serially diluted.
-
96-well microtiter plates (sterile, clear).
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
Methodology:
-
Plate Preparation: Add 50 µL of CAMHB to each well of a 96-well plate.
-
Compound Dilution: Add 50 µL of the highest concentration of ACHN-975 stock solution to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible bacterial growth.
Caption: Experimental Workflow for LpxC Inhibition Assay.
Conclusion and Future Outlook
ACHN-975 is a potent and selective inhibitor of LpxC that demonstrates significant in vitro bactericidal activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains of P. aeruginosa and Enterobacteriaceae. Its mechanism, the targeted disruption of the essential lipid A biosynthesis pathway, represents a novel and valuable strategy in the fight against antimicrobial resistance.
While the clinical development of ACHN-975 was discontinued due to a narrow therapeutic window associated with cardiovascular toxicity, the program has been instrumental. It validated LpxC as a druggable target in humans and provided a rich foundation of structural and mechanistic data. These insights are now guiding the development of second-generation LpxC inhibitors, with efforts focused on optimizing the molecular structure to retain potent antibacterial activity while improving the safety and pharmacokinetic profiles. The legacy of ACHN-975 continues to fuel the quest for new antibiotics to treat serious Gram-negative infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of ACHN-975 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis route for ACHN-975, a potent inhibitor of the bacterial enzyme LpxC. This document details the synthetic pathway, experimental protocols, and relevant data, serving as a valuable resource for researchers in the fields of medicinal chemistry, antibiotic development, and infectious diseases.
Introduction
ACHN-975, chemically known as N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide, is a novel antibiotic candidate that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme involved in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1] By inhibiting LpxC, ACHN-975 disrupts the formation of the bacterial outer membrane, leading to bacterial cell death. This mechanism of action makes it a promising candidate for combating multidrug-resistant Gram-negative infections.
Developed by Achaogen, Inc., ACHN-975 was the first LpxC inhibitor to advance to Phase I clinical trials.[2] While its development was ultimately halted, the synthetic chemistry and biological activity of ACHN-975 have provided a valuable foundation for the ongoing development of new LpxC inhibitors. This guide will focus on the chemical synthesis of the trifluoroacetate (TFA) salt of ACHN-975, as detailed in the scientific literature and patent filings from Achaogen.
ACHN-975 TFA Synthesis Route
The synthesis of this compound is a multi-step process that involves the preparation of two key fragments: the substituted benzamide "tail" and the amino-hydroxyamino-butanone "head," followed by their coupling and final deprotection. The general synthetic scheme is outlined below, with detailed experimental protocols for each key step.
Overall Synthetic Strategy
The synthesis can be conceptually divided into the following stages:
-
Synthesis of the Cyclopropyl Butadiynyl Benzoic Acid Moiety: This involves the construction of the rigid, hydrophobic "tail" of the molecule.
-
Synthesis of the Protected Amino-Hydroxyamino-Butanoate Moiety: This involves the preparation of the chiral "head" group responsible for chelating the zinc ion in the LpxC active site.
-
Coupling of the Head and Tail Moieties: An amide bond is formed between the two key fragments.
-
Final Deprotection and Salt Formation: Removal of protecting groups to yield the final active compound, ACHN-975, which is then converted to its trifluoroacetate salt for improved stability and solubility.
Experimental Protocols
The following protocols are based on the procedures described in the scientific literature, including the work by Cohen et al. from Achaogen, Inc.
Part 1: Synthesis of the "Tail" Fragment - 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid
The synthesis of the "tail" fragment begins with commercially available starting materials and involves the creation of the cyclopropane ring and the butadiyne linker.
Step 1: Synthesis of ((1R,2R)-2-formylcyclopropyl)methyl acetate
This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.
Step 2: Synthesis of ((1R,2R)-2-(2,2-dibromovinyl)cyclopropyl)methyl acetate
This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.
Step 3: Synthesis of methyl 4-(((1R,2R)-2-(acetoxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoate
This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.
Step 4: Synthesis of 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid
This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.
Part 2: Synthesis of the "Head" Fragment - (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate
The synthesis of the chiral "head" fragment starts from a protected amino acid.
Step 5: Synthesis of (S)-methyl 2-(4-(((1R,2R)-2-(acetoxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamido)-3-(tert-butoxycarbonylamino)-3-methylbutanoate
This step was not explicitly detailed in the provided search results, but analogous syntheses are common in organic chemistry.
Part 3: Coupling and Final Synthesis of this compound
Step 6: Amide Coupling
To a solution of 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), is added a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a tertiary amine base such as diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is added, and the reaction mixture is stirred at room temperature until completion, as monitored by an appropriate technique like LC-MS.
Step 7: Saponification
The methyl ester from the previous step is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF) and water. The reaction is typically carried out at room temperature until the starting material is consumed.
Step 8: Hydroxamic Acid Formation
The resulting carboxylic acid is then converted to the hydroxamic acid. This is achieved by coupling with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).
Step 9: Deprotection and TFA Salt Formation
The final step involves the removal of the tert-butoxycarbonyl (Boc) and tetrahydropyranyl (THP) protecting groups under acidic conditions. A solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is used. The reaction is typically performed at room temperature. After the deprotection is complete, the solvent is removed under reduced pressure, and the crude product is purified by preparative HPLC to yield this compound as a solid.
Quantitative Data Summary
While specific yields for each step in the synthesis of ACHN-975 are not publicly available, the following table summarizes the key molecular properties of the final compound.
| Property | Value |
| Compound Name | This compound |
| Full Chemical Name | N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide trifluoroacetate |
| Molecular Formula | C₂₀H₂₃N₃O₄ · C₂HF₃O₂ |
| Molecular Weight | 483.44 g/mol |
| CAS Number | 1410809-35-6 |
Mandatory Visualizations
ACHN-975 Synthesis Workflow
Caption: A high-level overview of the synthetic workflow for this compound.
LpxC Inhibition Signaling Pathway
Caption: The inhibitory action of ACHN-975 on the LpxC enzyme in the Lipid A biosynthesis pathway.
Conclusion
The synthesis of this compound is a challenging but well-documented process that has been crucial in the development of LpxC inhibitors as a new class of antibiotics. This guide provides a detailed overview of the synthetic route and the underlying mechanism of action, which can serve as a valuable resource for researchers working on the discovery and development of novel antibacterial agents targeting Gram-negative pathogens. The insights gained from the synthesis and biological evaluation of ACHN-975 continue to inform the design of next-generation LpxC inhibitors with improved efficacy and safety profiles.
References
- 1. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ACHN-975 TFA Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3] Lipid A is a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of these bacteria. By inhibiting LpxC, ACHN-975 disrupts the integrity of the outer membrane, leading to bacterial cell death.[3] This novel mechanism of action makes ACHN-975 a promising candidate for combating multidrug-resistant Gram-negative infections.[2]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ACHN-975 trifluoroacetate (TFA) against various Gram-negative bacterial strains using the broth microdilution method, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Data Presentation
The following table summarizes the in vitro activity of ACHN-975 against key Gram-negative pathogens.
| Bacterial Species | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Multiple clinical isolates | 0.06 | 0.25 | ≤ 0.06 - 2 |
| Pseudomonas aeruginosa | APAE1064 | 0.12 | ||
| Pseudomonas aeruginosa | APAE1232 | 0.06 | ||
| Enterobacteriaceae | spp. | 1 | ||
| Acinetobacter baumannii | spp. | >64 |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow
ACHN-975 Mechanism of Action
Caption: Mechanism of action of ACHN-975, an LpxC inhibitor.
MIC Assay Experimental Workflow
Caption: Workflow for the this compound MIC assay.
Experimental Protocols
Principle
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol employs the broth microdilution method in a 96-well microtiter plate format, a standardized and widely accepted technique for antimicrobial susceptibility testing.
Materials and Reagents
-
This compound (Trifluoroacetate salt)
-
Gram-negative bacterial strains (e.g., P. aeruginosa ATCC 27853, E. coli ATCC 25922 as quality control strains)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or plate reader (optional, for OD measurements)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Protocol
1. Preparation of this compound Stock Solution
-
Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Preparation of Microtiter Plates
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Add 50 µL of CAMHB to wells in columns 2 through 12.
-
Add 100 µL of the highest concentration of this compound (in CAMHB) to the wells in column 1.
-
Transfer 50 µL from column 1 to column 2, mixing well. Continue this serial dilution across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 should serve as a growth control (containing only CAMHB and the bacterial inoculum).
-
Column 12 should serve as a sterility control (containing only CAMHB).
4. Inoculation and Incubation
-
Add 50 µL of the prepared bacterial inoculum to each well from columns 1 through 11. This will bring the final volume in each well to 100 µL and achieve the target bacterial density of ~5 x 10⁵ CFU/mL.
-
Cover the plate with a lid and incubate at 37°C for 16-20 hours in ambient air.
5. Determination of MIC
-
Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity or a pellet at the bottom of the U-bottom well).
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.
6. Quality Control
-
Include a known quality control strain (e.g., P. aeruginosa ATCC 27853) in each assay run to ensure the validity of the results.
-
The MIC value for the QC strain should fall within the established acceptable range.
-
The sterility control well (Column 12) should show no growth, and the growth control well (Column 11) should show robust growth.
Conclusion
This document provides a comprehensive protocol for determining the MIC of this compound against Gram-negative bacteria. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible results. The potent in vitro activity of ACHN-975, particularly against challenging pathogens like P. aeruginosa, underscores its potential as a valuable new therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACHN-975 TFA in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloamidase enzyme.[1] LpxC catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] The absence of a homologous protein in mammalian cells makes LpxC an attractive target for the development of novel antibacterial agents. ACHN-975 has demonstrated significant in vitro activity against a wide range of Gram-negative pathogens, including multidrug-resistant (MDR) strains. These application notes provide detailed protocols for the use of ACHN-975 TFA in bacterial culture, focusing on determining its antibacterial efficacy.
Mechanism of Action
ACHN-975 exerts its antibacterial effect by inhibiting the LpxC enzyme, thereby blocking the synthesis of lipopolysaccharide (LPS), a critical component of the Gram-negative outer membrane. This disruption of the outer membrane integrity leads to bacterial cell death. The bactericidal activity of ACHN-975 has been described as concentration-dependent against Pseudomonas aeruginosa and time-dependent against Escherichia coli and Klebsiella pneumoniae.
Caption: Mechanism of action of ACHN-975.
Antibacterial Spectrum and Efficacy
ACHN-975 has demonstrated potent activity against a variety of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Its efficacy is maintained against many multidrug-resistant strains, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.
Table 1: In Vitro Activity of ACHN-975 Against Key Gram-Negative Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae | 0.5 | 1 - 2 | |
| Pseudomonas aeruginosa | 0.06 | 0.25 - 0.5 | |
| Acinetobacter baumannii | >64 | >64 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Preparation of this compound Stock Solution
Due to the trifluoroacetic acid (TFA) salt form, it is crucial to accurately weigh the compound and consider the molecular weight of the salt for preparing stock solutions. The specific molecular weight of the this compound salt should be obtained from the supplier.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853 as quality control strains)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution Series:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the drug dilution, as well as to a positive control well (containing only CAMHB and inoculum).
-
Include a negative control well containing only CAMHB.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density.
-
-
Caption: Workflow for MIC determination.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Materials:
-
This compound stock solution
-
CAMHB
-
Log-phase bacterial culture
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
-
-
Procedure:
-
Inoculum Preparation:
-
Inoculate a flask of CAMHB with the test organism and incubate with shaking until it reaches the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3).
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh, pre-warmed CAMHB.
-
-
Experimental Setup:
-
Prepare flasks containing CAMHB with ACHN-975 at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).
-
Include a growth control flask without any drug.
-
-
Incubation and Sampling:
-
Inoculate each flask with the prepared bacterial culture.
-
Incubate the flasks at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable cell count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of ACHN-975 and the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
-
-
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Although ACHN-975 entered phase I clinical trials, they were halted due to off-target side effects, underscoring the need for careful handling and assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of ACHN-975 TFA in Mice
For Research Use Only. Not for use in humans.
Introduction
ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloamidase enzyme.[1] This enzyme catalyzes the first committed step in the biosynthesis of lipid A, the essential anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3][4] By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to potent, concentration-dependent bactericidal activity against a range of Gram-negative pathogens, including Pseudomonas aeruginosa.
These application notes provide a detailed guide for the in vivo administration of ACHN-975 trifluoroacetate (TFA) salt in mice, focusing on the well-established neutropenic thigh infection model. This model is a standard for preclinical evaluation of antimicrobial agents against soft tissue infections.
It is important to note that while ACHN-975 showed significant preclinical efficacy, its clinical development was halted due to dose-limiting cardiovascular toxicity (transient hypotension) observed in Phase 1 human trials. Researchers should be aware of this potential liability and consider appropriate monitoring in their studies.
Quantitative Data Summary
In Vitro Potency of ACHN-975
| Target Organism/Enzyme | Parameter | Value | Reference |
| P. aeruginosa LpxC | IC₅₀ | 1.1 nM | |
| Enterobacteriaceae spp. | IC₅₀ | 0.02 nM | |
| P. aeruginosa (Panel) | MIC₅₀ | 0.06 µg/mL | |
| P. aeruginosa (Panel) | MIC₉₀ | 0.25 µg/mL |
In Vivo Efficacy of ACHN-975 in Neutropenic Mouse Thigh Model (P. aeruginosa ATCC 27853)
| Dose (mg/kg) | Administration Route | Time Point (hours) | Log₁₀ CFU Reduction (vs. 0h) | Reference |
| 5 | Intraperitoneal (IP) | 4 | ~2.5 | |
| 10 | Intraperitoneal (IP) | 4 | >3.0 | |
| 30 | Intraperitoneal (IP) | 4 | >3.0 | |
| 5 | Intraperitoneal (IP) | 24 | Regrowth to control levels | |
| 10 | Intraperitoneal (IP) | 24 | Maintained at limit of detection | |
| 30 | Intraperitoneal (IP) | 24 | Maintained at limit of detection |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of ACHN-975 action via inhibition of the LpxC enzyme.
Experimental Protocols
Preparation of ACHN-975 TFA Dosing Solution
Note: The exact vehicle used in the original Achaogen studies is not publicly disclosed. The following protocol describes a general-purpose vehicle suitable for research compounds. Researchers must perform their own solubility and stability tests and a small-scale tolerability study in mice before proceeding with a full efficacy experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
For example, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex or sonicate gently until fully dissolved. This stock can be stored at -20°C or -80°C.
-
-
Final Dosing Solution Preparation (Example for 10 mg/kg dose):
-
The final concentration of DMSO in the injected solution should be kept low (ideally ≤5%) to minimize toxicity.
-
Calculation: Assume an average mouse weight of 25 g and an injection volume of 100 µL (4 mL/kg).
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Required concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
-
Dilution:
-
To make 1 mL of the final 2.5 mg/mL solution:
-
Take 250 µL of the 10 mg/mL stock solution in DMSO.
-
Add it to 750 µL of sterile saline or PBS.
-
This results in a final DMSO concentration of 25%. Note: This is higher than ideal. If precipitation occurs or if a lower DMSO concentration is desired, consider a two-step dilution or using a solubilizing agent like Captisol® (a modified cyclodextrin), if available.
-
-
Alternative for Lower DMSO (e.g., 5%):
-
Final Concentration: 2.5 mg/mL
-
From a 10 mg/mL DMSO stock, this would require a 1:4 dilution, resulting in 25% DMSO. To achieve 5% DMSO, a higher concentration stock (e.g., 50 mg/mL in DMSO) would be needed.
-
Take 50 µL of a 50 mg/mL stock in DMSO.
-
Add it to 950 µL of sterile saline. This yields the desired 2.5 mg/mL concentration in 5% DMSO.
-
-
-
Final Check: Vortex the final solution well. Inspect for any precipitation. Prepare fresh on the day of the experiment.
Neutropenic Thigh Infection Model Protocol
Animal Strain: Female ICR (CD-1) or Swiss Webster mice, 5-7 weeks old.
Procedure:
-
Induction of Neutropenia:
-
Day -4: Administer cyclophosphamide at 150 mg/kg via intraperitoneal (IP) injection.
-
Day -1: Administer a second dose of cyclophosphamide at 100 mg/kg (IP).
-
This regimen induces profound neutropenia, making the mice susceptible to infection.
-
-
Bacterial Inoculum Preparation:
-
Culture P. aeruginosa (e.g., ATCC 27853) overnight on an appropriate agar plate.
-
Resuspend colonies in sterile saline or PBS to the desired density (e.g., ~1x10⁷ CFU/mL). The exact concentration should be determined by plating serial dilutions.
-
-
Infection (Day 0):
-
Anesthetize the mice lightly if necessary.
-
Inject 0.1 mL of the bacterial suspension via intramuscular (IM) injection into the right thigh muscle.
-
-
Treatment Administration:
-
At a defined time post-infection (e.g., 2 hours), administer the prepared this compound solution or vehicle control via IP injection.
-
Dosing is typically done as a single administration for this compound.
-
-
Sample Collection and Analysis:
-
At selected time points (e.g., 0, 4, 8, 24 hours post-treatment), euthanize groups of mice (n=3-5 per group).
-
Aseptically remove the entire infected thigh muscle.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).
-
Perform serial ten-fold dilutions of the thigh homogenate in sterile PBS.
-
Plate 0.1 mL of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar with 5% Sheep's Blood).
-
Incubate plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU per gram of thigh tissue. The results are typically expressed as log₁₀ CFU/gram.
-
Experimental Workflow Diagram
Caption: Workflow for the neutropenic mouse thigh infection model.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. Evaluation of Pharmacokinetic/Pharmacodynamic Model-Based Optimized Combination Regimens against Multidrug-Resistant Pseudomonas aeruginosa in a Murine Thigh Infection Model by Using Humanized Dosing Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: Determination of ACHN-975 TFA Minimum Inhibitory Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[2][3] This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ACHN-975 TFA against various Gram-negative bacterial strains using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The antibacterial activity of ACHN-975 has been evaluated against a broad range of Gram-negative pathogens, including multidrug-resistant isolates. The following table summarizes the MIC50 and MIC90 values for ACHN-975 against selected organisms.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | 197 | 0.5 | 2 | |
| Pseudomonas aeruginosa | 30 | 0.25 | 2 | |
| Wild-Type P. aeruginosa | 11 | - | ≤0.25 | |
| Carbapenem-Resistant P. aeruginosa | 10 | 0.5 | 1 | |
| Escherichia coli | - | - | ≤4 | |
| Klebsiella pneumoniae | - | - | ≤4 | |
| Yersinia enterocolitica | - | - | ≤4 |
Signaling Pathway and Mechanism of Action
ACHN-975 targets the LpxC enzyme, which is a crucial component of the lipid A biosynthesis pathway in Gram-negative bacteria. The inhibition of LpxC blocks the production of lipid A, a key component of the bacterial outer membrane, leading to cell death.
Caption: Mechanism of action of ACHN-975.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is based on the CLSI guidelines for broth microdilution susceptibility testing.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853 as quality control strains)
-
Sterile petri dishes
-
Spectrophotometer
-
Incubator (37°C)
-
Multipipettor
-
Sterile pipette tips
-
Solvent for this compound (e.g., DMSO, sterile water)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.
-
The solvent used should be appropriate for this compound and should not affect bacterial growth at the final concentration used in the assay.
-
Sterilize the stock solution by membrane filtration if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x final concentration of this compound stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as a positive control (bacterial growth without inhibitor) and column 12 as a negative control (broth sterility).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentration to the final desired range. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Experimental Workflow Diagram:
Caption: Workflow for MIC determination.
Quality Control:
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Test quality control strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 in each run to ensure the validity of the results. The resulting MIC values for these strains should fall within the expected ranges as defined by CLSI.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ACHN-975 TFA Time-Kill Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a time-kill assay with ACHN-975 TFA, a selective inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme in Gram-negative bacteria. These assays are crucial for evaluating the pharmacodynamic properties of ACHN-975, specifically its bactericidal or bacteriostatic activity over time.
Introduction
ACHN-975 is a potent inhibitor of LpxC, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of these bacteria. By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to cell death.[3] Time-kill assays are essential in vitro studies that provide insights into the rate and extent of bacterial killing by an antimicrobial agent, helping to characterize its activity as concentration-dependent or time-dependent.[4][5] For ACHN-975, studies have demonstrated concentration-dependent bactericidal activity against Pseudomonas aeruginosa.
Data Presentation
Table 1: In Vitro Activity of ACHN-975 Against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacteriaceae spp. | 0.5 | 2 |
| Pseudomonas aeruginosa | 0.06 | 0.25 |
| Acinetobacter baumannii | >64 | >64 |
MIC (Minimum Inhibitory Concentration) values are based on broth microdilution methods as described in CLSI guidelines. Data compiled from multiple sources.
Signaling Pathway: ACHN-975 Mechanism of Action
Caption: Mechanism of action of ACHN-975 in the Lipid A biosynthesis pathway.
Experimental Protocols
This compound Time-Kill Assay Protocol
This protocol outlines the methodology for performing a time-kill assay to determine the bactericidal activity of this compound against a selected Gram-negative bacterial strain.
1. Materials
-
This compound (Trifluoroacetic acid salt)
-
Gram-negative bacterial strain (e.g., P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Phosphate-buffered saline (PBS), sterile
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile culture tubes or flasks
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C) with shaking capabilities
-
Micropipettes and sterile tips
-
Serial dilution tubes
-
Automated colony counter or manual counting equipment
2. Preparation of Reagents and Bacterial Inoculum
-
ACHN-975 Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10 mg/mL. Further dilute as needed for the experiment.
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), inoculate a few colonies of the test organism into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL. The exact dilution will need to be determined empirically for each strain.
-
3. Time-Kill Assay Procedure
-
Assay Setup:
-
Prepare a series of culture tubes or flasks, each containing the appropriate concentration of ACHN-975 in CAMHB. Concentrations should typically range from 0.5x to 64x the Minimum Inhibitory Concentration (MIC) of the test organism.
-
Include a growth control tube containing only CAMHB and the bacterial inoculum (no drug).
-
Include a sterility control tube containing only CAMHB.
-
-
Inoculation:
-
Inoculate each tube (except the sterility control) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation (200-250 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.
-
-
Serial Dilution and Plating:
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of the appropriate dilutions onto TSA plates. The choice of dilutions to plate will depend on the expected bacterial count at each time point.
-
-
Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each ACHN-975 concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Experimental Workflow
Caption: Workflow diagram for the ACHN-975 time-kill assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. DSpace [helda.helsinki.fi]
ACHN-975 TFA: A Powerful Tool for Investigating Pseudomonas aeruginosa
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ACHN-975 trifluoroacetate (TFA) is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme.[1][2] LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane in most Gram-negative bacteria.[3] As LpxC is highly conserved among Gram-negative bacteria and absent in mammals, it represents a prime target for the development of novel antibiotics.[4] ACHN-975 has demonstrated significant in vitro and in vivo activity against a broad spectrum of Gram-negative pathogens, most notably the opportunistic pathogen Pseudomonas aeruginosa. This document provides detailed application notes and experimental protocols for the use of ACHN-975 TFA in the study of P. aeruginosa.
Mechanism of Action
ACHN-975 exerts its bactericidal effect by inhibiting the enzymatic activity of LpxC. This inhibition blocks the biosynthesis of lipid A, leading to a disruption of the outer membrane integrity, and ultimately, cell death. The hydroxamate moiety of ACHN-975 chelates the active site zinc ion within the LpxC enzyme, effectively blocking its catalytic function.
Below is a diagram illustrating the lipid A biosynthesis pathway in P. aeruginosa and the point of inhibition by ACHN-975.
Caption: Lipid A biosynthesis pathway in P. aeruginosa and inhibition by ACHN-975.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of ACHN-975 against P. aeruginosa.
Table 1: In Vitro Activity of ACHN-975 against P. aeruginosa
| Parameter | Value (µg/mL) | Reference(s) |
| MIC50 | 0.06 | |
| MIC90 | 0.25 | |
| MIC Range | ≤0.06 - 2 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro IC50 of ACHN-975 against LpxC from P. aeruginosa
| Parameter | Value (nM) | Reference(s) |
| IC50 | 0.5 |
IC50 is the half maximal inhibitory concentration.
Table 3: In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa
| Dose (mg/kg) | Log10 CFU Reduction at 4h | Reference(s) |
| 5 | >1 | |
| 10 | ~3 | |
| 30 | ~3 |
Data represents the reduction in bacterial colony-forming units (CFU) in the thigh muscle of infected mice after a single intraperitoneal dose.
Experimental Protocols
Detailed protocols for key experiments to evaluate the activity of ACHN-975 against P. aeruginosa are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound
-
P. aeruginosa strain (e.g., ATCC 27853)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare ACHN-975 Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile water to a working stock concentration (e.g., 1280 µg/mL).
-
Prepare P. aeruginosa Inoculum: a. Streak the P. aeruginosa strain onto a suitable agar plate and incubate overnight at 35°C. b. Select 3-5 colonies and suspend them in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 106 CFU/mL. This will be further diluted in the microtiter plate.
-
Perform Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the ACHN-975 working stock solution to the first well of each row to be tested. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the desired final concentration range. Discard 100 µL from the last well.
-
Inoculate Microplate: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 105 CFU/mL. Include a growth control well (no ACHN-975) and a sterility control well (no bacteria).
-
Incubate: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Read MIC: The MIC is the lowest concentration of ACHN-975 that completely inhibits visible growth of the bacteria.
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal activity of ACHN-975 over time.
Caption: Workflow for a time-kill assay.
Materials:
-
This compound
-
P. aeruginosa strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare Culture: Inoculate CAMHB with P. aeruginosa and grow to early to mid-logarithmic phase (approximately 1-5 x 106 CFU/mL).
-
Expose to ACHN-975: a. Prepare tubes or flasks containing CAMHB with ACHN-975 at desired concentrations (e.g., 0x, 1x, 4x, and 8x the predetermined MIC). b. Inoculate each tube with the logarithmic phase culture to a final density of approximately 5 x 105 CFU/mL.
-
Incubate and Sample: a. Incubate the cultures at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Determine Viable Counts: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates overnight at 37°C.
-
Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log10 CFU/mL versus time for each concentration of ACHN-975. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Protocol 3: Neutropenic Mouse Thigh Infection Model
This in vivo model evaluates the efficacy of ACHN-975 in a mammalian system. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Caption: Workflow for the neutropenic mouse thigh infection model.
Materials:
-
This compound
-
P. aeruginosa strain
-
Female ICR or Swiss Webster mice (or other suitable strain)
-
Cyclophosphamide
-
Sterile saline or PBS
-
Tissue homogenizer
-
Agar plates
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide to the mice (e.g., 150 mg/kg intraperitoneally 4 days prior to infection and 100 mg/kg 1 day prior to infection) to induce neutropenia.
-
Prepare Inoculum: Prepare a suspension of P. aeruginosa in sterile saline to a concentration of approximately 107 CFU/mL.
-
Infect Mice: Two hours prior to treatment, inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
Administer ACHN-975: Administer ACHN-975 via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses. Include a vehicle control group.
-
Harvest Thighs: At predetermined time points (e.g., 2, 4, 8, 24 hours post-treatment), euthanize the mice.
-
Determine Bacterial Load: a. Aseptically dissect the entire thigh muscle. b. Homogenize the tissue in a known volume of sterile saline. c. Perform serial dilutions of the homogenate and plate onto agar. d. Incubate the plates and count the colonies to determine the CFU per thigh.
-
Data Analysis: Compare the bacterial load in the thighs of treated mice to that of the vehicle control group to determine the efficacy of ACHN-975.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For storage, it is recommended to keep the compound at -20°C for short-term storage and -80°C for long-term storage, protected from moisture.
Conclusion
This compound is a valuable research tool for studying Pseudomonas aeruginosa. Its specific mechanism of action targeting the essential LpxC enzyme makes it a powerful probe for investigating lipid A biosynthesis and outer membrane biogenesis in this important pathogen. The protocols provided here offer a starting point for researchers to explore the antibacterial properties of ACHN-975 and its potential as a lead compound for the development of new therapies against multidrug-resistant P. aeruginosa infections.
References
Application Notes and Protocols for ACHN-975 TFA in Enterobacteriaceae Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACHN-975 is a first-in-class inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, including the family Enterobacteriaceae. By inhibiting LpxC, ACHN-975 effectively blocks the production of LPS, leading to bacterial cell death. This novel mechanism of action makes ACHN-975 a promising candidate for combating multidrug-resistant (MDR) Enterobacteriaceae infections. This document provides detailed application notes and experimental protocols for the use of ACHN-975 TFA in research settings.
Mechanism of Action
ACHN-975 exhibits its bactericidal activity by selectively targeting and inhibiting the LpxC enzyme. This enzyme catalyzes the second and committed step in the lipid A biosynthetic pathway. The inhibition of LpxC disrupts the formation of the outer membrane, compromising bacterial integrity and leading to cell death.[1][3]
Data Presentation
In Vitro Activity of ACHN-975 against Enterobacteriaceae
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ACHN-975 against a range of Enterobacteriaceae isolates, including wild-type and multidrug-resistant strains.
| Bacterial Species | Number of Isolates | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterobacteriaceae (overall) | 197 | Various, including carbapenemase producers | 0.5 | 2 | ≤0.06 - 2 |
| Escherichia coli | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Klebsiella pneumoniae | Not Specified | Including KPC-producing strains | Not Specified | Not Specified | Not Specified |
| Enterobacter spp. | Not Specified | Putative de-repressed AmpC | 0.5 | 1 | Not Specified |
| Citrobacter freundii | Not Specified | Putative de-repressed AmpC | 0.5 | 1 | Not Specified |
| ESBL-producing Enterobacteriaceae | 19 | Extended-Spectrum β-Lactamase | 0.5 | 2 | Not Specified |
| Carbapenemase-producing Enterobacteriaceae | 58 | KPC, NDM, IMP, VIM, OXA-48 | 0.5 | 2 | Not Specified |
Data compiled from studies by Castanheira et al.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, stored at -80°C)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Positive control (bacterial suspension in broth without antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Prepare ACHN-975 Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve final concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.
-
Transfer 50 µL of each ACHN-975 dilution to the corresponding wells of the test microtiter plate.
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the Enterobacteriaceae strain to be tested.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the ACHN-975 dilutions, as well as to the positive control wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism.
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well, or by using a microplate reader.
-
The positive control should show distinct turbidity, and the negative control should remain clear.
-
Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of ACHN-975 over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Log-phase culture of the Enterobacteriaceae test strain
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Procedure:
-
Prepare Inoculum:
-
Inoculate a flask of CAMHB with the test organism and incubate at 37°C with shaking until it reaches the early to mid-logarithmic phase of growth (typically an OD600 of 0.2-0.3).
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Set up Test Conditions:
-
Prepare culture tubes or flasks containing CAMHB with ACHN-975 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube with no antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 37°C with constant agitation.
-
-
Sampling and Viable Cell Counting:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.
-
Plot the log10 CFU/mL versus time for each ACHN-975 concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
-
In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model
This model is used to evaluate the in vivo efficacy of ACHN-975 against Enterobacteriaceae infections.
Materials:
-
This compound for injection (formulated in a suitable vehicle)
-
6-8 week old female ICR or BALB/c mice
-
Cyclophosphamide for inducing neutropenia
-
Enterobacteriaceae strain for infection
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Homogenizer
-
Agar plates
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.
-
-
Infection:
-
Prepare an inoculum of the Enterobacteriaceae strain in the mid-logarithmic phase of growth, washed and resuspended in sterile saline to a concentration of approximately 10^7 CFU/mL.
-
Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., subcutaneous or intraperitoneal injection). Dosing regimens should be based on prior pharmacokinetic studies, but a range of 5-30 mg/kg can be explored.
-
Include a vehicle control group that receives the formulation vehicle without ACHN-975.
-
-
Assessment of Bacterial Burden:
-
At a specified time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of CFU per thigh.
-
-
Data Analysis:
-
Calculate the mean log10 CFU/thigh for each treatment group and the vehicle control group.
-
Efficacy is determined by the reduction in bacterial burden in the ACHN-975-treated groups compared to the vehicle control group.
-
Mandatory Visualizations
Caption: Lipid A biosynthetic pathway and the inhibitory action of ACHN-975 on LpxC.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
ACHN-975 TFA: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[1][2][3] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of Gram-negative bacteria.[2][4] By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens, including multidrug-resistant strains. This document provides detailed protocols for the preparation and storage of ACHN-975 TFA (trifluoroacetic acid) salt stock solutions to ensure consistent and reliable experimental results.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for its efficacy in in-vitro and in-vivo experimental settings. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄F₃N₃O₆ | |
| Molecular Weight | 483.44 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 206.85 mM) |
Note: The use of ultrasonic treatment may be necessary to fully dissolve the compound in DMSO. Hygroscopic DMSO can negatively impact solubility.
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 206.85 µL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. The aliquot volume should be appropriate for your planned experiments.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Immediately store the aliquots at the recommended temperature.
Storage and Stability
The stability of this compound stock solutions is highly dependent on the storage conditions. Adherence to these guidelines is crucial to maintain the integrity and activity of the compound.
| Storage Condition | Shelf Life | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Important Considerations:
-
Always store solutions in tightly sealed containers to protect from moisture.
-
Avoid repeated freeze-thaw cycles.
-
Before use, thaw a single aliquot completely and bring it to room temperature.
Mechanism of Action: LpxC Inhibition
ACHN-975 exerts its antibacterial effect by targeting the LpxC enzyme, a zinc-dependent metalloamidase. LpxC catalyzes the second committed step in the biosynthesis of Lipid A. The inhibition of this enzyme halts the production of Lipid A, leading to the disruption of the outer membrane, cessation of bacterial growth, and ultimately, cell death.
Figure 1. ACHN-975 inhibits the LpxC enzyme in the Lipid A biosynthetic pathway.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
A common application for ACHN-975 is to determine its minimum inhibitory concentration (MIC) against various Gram-negative bacterial strains. The following workflow provides a general overview of this process.
Figure 2. General workflow for a Minimum Inhibitory Concentration (MIC) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Crystallography of ACHN-975 TFA with LpxC Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for studying the crystallographic structure of the antibiotic candidate ACHN-975 in complex with its target, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) protein. LpxC is a crucial zinc-dependent metalloenzyme in the lipid A biosynthetic pathway, essential for the integrity of the outer membrane of most Gram-negative bacteria. Understanding the molecular interactions between ACHN-975 and LpxC at an atomic level is paramount for the rational design of novel and more effective antibiotics.
Introduction to ACHN-975 and LpxC
ACHN-975 is a potent inhibitor of LpxC, exhibiting significant activity against a broad spectrum of Gram-negative pathogens.[1][2] It was the first LpxC inhibitor to advance to human clinical trials.[3][4] The mechanism of action involves the chelation of the catalytic zinc ion in the LpxC active site and interactions within a hydrophobic tunnel.[3] Crystallographic studies of the ACHN-975-LpxC complex have been instrumental in elucidating these interactions and provide a structural basis for its inhibitory activity.
Quantitative Data Summary
The following tables summarize the inhibitory activity of ACHN-975 and the crystallographic data for its complex with LpxC.
Table 1: In Vitro Inhibitory Activity of ACHN-975
| Parameter | Organism/Enzyme | Value | Reference |
| IC50 | P. aeruginosa LpxC | 0.3 nM | |
| Enterobacteriaceae spp. | 0.02 nM | ||
| MIC50 | P. aeruginosa | 0.06 µg/mL | |
| MIC90 | P. aeruginosa | 0.25 µg/mL | |
| Enterobacteriaceae spp. | 1 µg/mL |
Table 2: Crystallographic Data for ACHN-975-LpxC Complex
| Parameter | Aquifex aeolicus LpxC | Pseudomonas aeruginosa LpxC |
| PDB ID | Not specified | 6MOO |
| Resolution | 1.21 Å | 2.2 Å |
| Space Group | Not specified | Not specified |
| Unit Cell Dimensions | Not specified | Not specified |
| Rwork / Rfree | 16.41% / 18.11% | Not specified |
| Data Collection Source | Not specified | Not specified |
Signaling Pathway: Inhibition of Lipid A Biosynthesis
ACHN-975 targets the initial committed step in the biosynthesis of lipid A, a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria. By inhibiting LpxC, ACHN-975 disrupts the integrity of this membrane, leading to bacterial cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ACHN-975 TFA solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues and other common challenges encountered when working with ACHN-975 trifluoroacetate (TFA).
Frequently Asked Questions (FAQs)
Q1: What is ACHN-975 and what is its mechanism of action?
ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the lipid A biosynthetic pathway in Gram-negative bacteria.[1][2] Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of these bacteria. By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[1][2] Clinical development of ACHN-975 was halted due to inflammatory responses at the infusion site.[3]
Q2: I am observing precipitation of ACHN-975 TFA in my aqueous assay buffer. What could be the cause?
The trifluoroacetate (TFA) salt form of ACHN-975 can contribute to poor solubility in aqueous solutions, particularly at neutral pH. Several factors can lead to precipitation:
-
Low Aqueous Solubility: The intrinsic solubility of the ACHN-975 molecule in aqueous buffers may be low.
-
TFA Counter-ion: TFA salts of small molecules can sometimes exhibit lower solubility compared to other salt forms like hydrochloride (HCl) or acetate salts.
-
pH: The pH of the buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.
-
Concentration: The concentration of this compound in your experiment might be exceeding its solubility limit in the specific buffer system you are using.
-
Buffer Composition: Components of your buffer system could potentially interact with the compound and reduce its solubility.
Q3: How can I improve the solubility of this compound for my experiments?
Several strategies can be employed to enhance the solubility of this compound:
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol in your final assay buffer can significantly improve solubility. It is crucial to first determine the tolerance of your specific assay to the chosen co-solvent.
-
pH Adjustment: If ACHN-975 has ionizable functional groups, adjusting the pH of the buffer may increase its solubility. A systematic solubility study across a pH range is recommended.
-
Counter-ion Exchange: Exchanging the TFA counter-ion for a more soluble one, such as chloride (HCl) or acetate, can be an effective strategy. Detailed protocols for this process are provided in the "Experimental Protocols" section.
-
Sonication: For initial stock solutions, particularly in solvents like DMSO, sonication can help to dissolve the compound.
Troubleshooting Guide: this compound Precipitation in Experiments
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.
Problem: Precipitate forms when preparing a stock solution.
| Possible Cause | Solution |
| Incorrect Solvent | Consult the supplier's datasheet for recommended solvents. This compound is reported to be soluble in DMSO at 100 mg/mL with the aid of sonication. |
| Insufficient Mixing | Vortex the solution thoroughly. If precipitation persists, use an ultrasonic bath to aid dissolution. |
| Hygroscopic Compound | The product is noted to be hygroscopic. Ensure the compound is stored in a desiccator and handle it quickly in a low-humidity environment. Use freshly opened DMSO for preparing stock solutions. |
| Supersaturation | Prepare a less concentrated stock solution. It is often better to have a clear, slightly less concentrated stock than a saturated, potentially precipitating one. |
Problem: Precipitate forms when diluting the stock solution into aqueous buffer.
| Possible Cause | Solution |
| Exceeded Aqueous Solubility | The final concentration in the aqueous buffer is too high. Perform a serial dilution to determine the maximum soluble concentration under your experimental conditions. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic molecules. Try using a buffer with a lower ionic strength if your experiment allows. |
| pH-Dependent Solubility | The pH of your aqueous buffer may be in a range where ACHN-975 is least soluble. Test the solubility in buffers with different pH values. |
| Slow Dissolution Rate | The compound may be slow to dissolve in the aqueous buffer. After adding the stock solution, vortex the mixture immediately and for an extended period. Gentle warming (if the compound is stable) or sonication might also help. |
| Interaction with Buffer Components | Certain buffer components might be incompatible with this compound. If possible, try a different buffer system. |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL | Requires sonication |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound in DMSO
-
Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or as required).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution for any remaining particulate matter. If necessary, centrifuge the solution at high speed for 5-10 minutes and carefully transfer the supernatant to a new tube.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Counter-ion Exchange from TFA to HCl Salt (Adapted for a Small Molecule)
This protocol is adapted from methods primarily used for peptides and should be optimized for ACHN-975.
-
Dissolve the this compound salt in deionized water at a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the solution to a final concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for approximately 5 minutes.
-
Freeze the solution rapidly, for instance, using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the frozen solution overnight until all the solvent is removed.
-
To ensure complete exchange, repeat steps 1-5 at least two more times by re-dissolving the lyophilized powder in the dilute HCl solution.
-
After the final lyophilization, the product will be the hydrochloride salt of ACHN-975. It is advisable to confirm the exchange and the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Mandatory Visualizations
Signaling Pathway
Caption: The Lipid A biosynthesis pathway in Gram-negative bacteria, indicating the inhibitory action of ACHN-975 on the LpxC enzyme.
Experimental Workflow
Caption: A logical workflow for troubleshooting solubility issues encountered with this compound during experimental setup.
References
- 1. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ACHN-975 TFA In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ACHN-975 TFA in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is ACHN-975 and what is its mechanism of action?
A1: ACHN-975 is a selective, subnanomolar inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is an essential zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[1][2][3] By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a wide range of Gram-negative pathogens.[1]
Diagram: ACHN-975 Mechanism of Action
References
ACHN-975 TFA off-target effects and toxicity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACHN-975 TFA. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ACHN-975?
ACHN-975 is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] By inhibiting LpxC, ACHN-975 blocks the formation of lipid A, leading to disruption of the bacterial outer membrane and ultimately cell death.
Q2: What is the known on-target activity of ACHN-975 against common Gram-negative pathogens?
ACHN-975 has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae.
Table 1: In Vitro Activity of ACHN-975 Against Key Gram-Negative Pathogens
| Organism/Group | IC50 (nM) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae spp. | 0.02 | 0.5 | 1 |
| Pseudomonas aeruginosa | - | 0.06 | 0.25 |
| Acinetobacter baumannii | - | - | >64 |
Data compiled from multiple sources. Values may vary depending on the specific strains and testing conditions.
Q3: What are the known off-target effects and toxicities associated with this compound?
The clinical development of ACHN-975 was halted due to a dose-limiting cardiovascular toxicity observed in a Phase 1 clinical trial (NCT01597947). The primary adverse event was transient hypotension (a temporary drop in blood pressure) that occurred without a compensatory increase in heart rate (tachycardia).
Table 2: Summary of ACHN-975 Clinical Trial Findings (NCT01597947)
| Parameter | Finding |
| Study Phase | Phase 1 |
| Population | Healthy Volunteers |
| Dose Regimen | Single Ascending Dose |
| Dose-Limiting Toxicity (DLT) | Transient hypotension without tachycardia |
| Development Status | Terminated |
Q4: Has the specific off-target protein responsible for the cardiovascular toxicity of ACHN-975 been identified?
No, the specific molecular target responsible for the observed hypotension has not been definitively identified. It is hypothesized that the effect may be due to weak interactions with multiple off-targets rather than high-affinity binding to a single protein. The hydroxamic acid moiety present in ACHN-975 is a known chelator of metal ions and has been associated with off-target inhibition of other metalloenzymes.
Troubleshooting Guides
Issue 1: Unexpected hypotension observed in animal models during in vivo experiments.
If you observe a drop in blood pressure in your animal models following administration of this compound, consider the following troubleshooting steps:
Experimental Workflow for Investigating Drug-Induced Hypotension
Caption: Troubleshooting workflow for drug-induced hypotension.
Detailed Methodologies:
-
Cardiovascular Monitoring in Rodents: For continuous monitoring, surgical implantation of telemetry transmitters is the gold standard. These devices can measure blood pressure, heart rate, and body temperature in conscious, freely moving animals, thus avoiding the confounding effects of anesthesia and handling stress. For non-invasive measurements, tail-cuff plethysmography can be used, although it is more susceptible to variability.
-
Pharmacokinetic Analysis: Blood samples should be collected at various time points after ACHN-975 administration. Plasma concentrations of the compound can be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
In Vitro Off-Target Screening: A number of commercial services (e.g., Eurofins CEREP panel) offer screening of compounds against a broad range of receptors, ion channels, and enzymes known to be involved in cardiovascular regulation. This can help identify potential off-target interactions.
-
Ex Vivo Vascular Reactivity: Segments of arteries (e.g., aorta, mesenteric artery) can be isolated from untreated animals and mounted in an organ bath. The effect of ACHN-975 on vascular tone can be assessed by measuring changes in isometric tension in response to the compound, both in the presence and absence of vasoconstrictors (e.g., phenylephrine, potassium chloride).
Q5: How can I assess the potential for cardiovascular off-target effects of my LpxC inhibitor in vitro?
Several in vitro assays can be employed to de-risk compounds for cardiovascular liabilities early in the drug discovery process.
Signaling Pathway for LpxC Inhibition and Potential Off-Target Effects
Caption: ACHN-975's on-target and potential off-target pathways.
Recommended In Vitro Assays:
-
Cardiomyocyte-based Assays: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a valuable in vitro model as they recapitulate many of the electrophysiological and contractile properties of human heart cells.
-
Impedance-based Assays: These assays measure changes in the impedance of a cardiomyocyte monolayer, which correlates with contractility and beat rate. They can detect both positive and negative inotropic effects as well as chronotropic effects.
-
Calcium Flux Assays: These assays use calcium-sensitive fluorescent dyes to measure intracellular calcium transients, which are essential for cardiomyocyte contraction. Alterations in calcium handling can be indicative of cardiotoxicity.
-
-
hERG Channel Assay: The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and life-threatening arrhythmias. A patch-clamp assay is the gold standard for assessing hERG liability.
-
Kinase and Phosphatase Screening Panels: Broad screening panels can identify off-target interactions with various kinases and phosphatases, some of which may be involved in cardiovascular signaling pathways.
Q6: What does the "TFA" in this compound signify, and does it contribute to toxicity?
TFA stands for trifluoroacetic acid. It is a counterion used to form a salt of the ACHN-975 molecule, which can improve its solubility and stability. While high concentrations of TFA can be toxic, the amounts present as a counterion in a drug formulation are generally considered to be too low to elicit a toxicological response on their own. The observed cardiovascular toxicity of ACHN-975 is attributed to the pharmacological activity of the parent molecule, not the TFA salt form. However, it is always good practice to consider the potential contribution of any counterions in a drug formulation to the overall experimental outcome.
References
ACHN-975 TFA Animal Study Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ACHN-975 TFA in animal studies. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ACHN-975?
ACHN-975 is a selective, subnanomolar inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1] LpxC is a highly conserved zinc-dependent metalloamidase essential for the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[2][3] By inhibiting LpxC, ACHN-975 blocks the first committed step in the Raetz pathway of lipid A synthesis, leading to bacterial cell death.[1][4] This provides a unique mechanism of action not utilized by currently available antibiotics.
Q2: What is a recommended starting dosage for this compound in preclinical mouse models?
Published studies in a neutropenic mouse thigh infection model using Pseudomonas aeruginosa have explored a range of single intraperitoneal doses. Efficacy has been observed to be concentration-dependent.
| Animal Model | Infection | Administration Route | Dosage Range (mg/kg) | Key Finding | Reference |
| Neutropenic Mouse | P. aeruginosa ATCC 27853 (Thigh) | Intraperitoneal (IP), single dose | 5 - 30 mg/kg | Increasing efficacy was associated with an increasing total dose; a steady reduction in bacterial titers was seen in the first 4 hours for all groups. |
Researchers should perform initial dose-ranging studies to determine the optimal dose for their specific animal model, bacterial strain, and infection type.
Q3: How should this compound be formulated for in vivo administration?
Specific formulation details for this compound are not extensively published. As with any trifluoroacetic acid salt, solubility and stability should be empirically determined in potential vehicle candidates.
General Formulation Guidance:
-
Solubility Testing: Test solubility in common biocompatible vehicles such as saline, PBS, or solutions containing cyclodextrins (e.g., 40% Captisol) or other solubilizing agents like PEG400 or DMSO, ensuring the final concentration of organic solvents is non-toxic to the animals.
-
pH Adjustment: The TFA salt may result in an acidic solution. The pH should be adjusted to a physiologically compatible range (typically pH 6.5-7.5) to avoid injection site reactions and ensure animal welfare.
-
Vehicle Controls: Always include a vehicle-only control group in your studies to ensure that the vehicle itself does not have any biological effect.
Q4: What are the known pharmacokinetic (PK) and pharmacodynamic (PD) properties of ACHN-975?
ACHN-975 exhibits concentration-dependent bactericidal activity against P. aeruginosa. Pharmacokinetic sampling in the mouse thigh infection model showed that free drug levels can fall below the Minimum Inhibitory Concentration (MIC) relatively quickly, highlighting the importance of achieving a sufficient Cmax.
| Parameter | Dose (IP) | Observation in Mouse Thigh Model (P. aeruginosa ATCC 27853) | Reference |
| Free Drug Level vs. MIC | 10 mg/kg | Dropped below MIC (0.25 µg/ml) by 2 hours post-treatment. | |
| Free Drug Level vs. MIC | 30 mg/kg | Dropped below MIC (0.25 µg/ml) by 4 hours post-treatment. | |
| Efficacy | 10 mg/kg & 30 mg/kg | Achieved a >3-log10 reduction in bacterial count by 4 hours, which was sustained through 24 hours despite falling drug levels. |
Q5: What are the known or potential side effects of ACHN-975 in vivo?
The clinical development of ACHN-975 was halted. The first LpxC inhibitor to reach human clinical testing, ACHN-975, was found to have a dose-limiting cardiovascular toxicity, specifically transient hypotension, without a compensatory increase in heart rate. Researchers should implement careful monitoring for cardiovascular parameters (e.g., heart rate, blood pressure if feasible) in their animal studies, particularly during dose escalation experiments. The amino group in the ACHN-975 structure has been suggested as potentially contributing to off-target effects.
Troubleshooting Guide
Problem: I am observing a lack of efficacy in my animal model.
If ACHN-975 is not producing the expected reduction in bacterial burden, follow this systematic troubleshooting workflow to identify the potential cause.
Problem: I am observing adverse events (e.g., lethargy, distress) in my study animals.
-
Immediate Action: Consult with your institution's veterinarian and animal care committee.
-
Review Dosage: The adverse events could be related to the known cardiovascular toxicity of ACHN-975. Consider reducing the dose or using a more fractionated dosing schedule if the PD driver allows.
-
Check Formulation: Ensure the pH of your formulation is neutral and that any organic solvents (like DMSO) are at a very low, non-toxic percentage of the final injection volume. An improperly prepared vehicle can cause significant distress.
-
Monitor Vitals: If possible, monitor basic cardiovascular parameters to determine if the observed effects correlate with the known hypotensive side effects of the compound.
Experimental Protocols
Protocol: Neutropenic Mouse Thigh Infection Model
This protocol is adapted from methodologies described for testing ACHN-975 efficacy against P. aeruginosa.
1. Immunosuppression:
-
Administer cyclophosphamide intraperitoneally (IP) to induce neutropenia. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
2. Infection:
-
Culture P. aeruginosa (e.g., ATCC 27853) to mid-log phase.
-
Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., ~10^6 CFU/mL).
-
Two hours after the final cyclophosphamide dose, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
3. Drug Administration:
-
At a defined time post-infection (e.g., 2 hours), administer a single IP dose of this compound (e.g., 5, 10, or 30 mg/kg) or vehicle control.
4. Endpoint Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours) after treatment, humanely euthanize cohorts of mice.
-
Aseptically harvest the entire right thigh muscle.
-
Homogenize the tissue in a fixed volume of sterile phosphate-buffered saline (PBS), pH 7.4 (e.g., 5 mL) using a mechanical homogenizer (e.g., Polytron).
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (e.g., tryptic soy agar) to determine the number of colony-forming units (CFU) per thigh.
5. Data Analysis:
-
Calculate the mean log10 CFU/thigh for each treatment group at each time point.
-
Plot the change in bacterial burden over time to assess the bactericidal or bacteriostatic effect of the treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
ACHN-975 TFA degradation and stability concerns
This technical support center provides guidance and answers frequently asked questions regarding ACHN-975, with a particular focus on considerations related to its formulation as a trifluoroacetate (TFA) salt.
Section 1: ACHN-975 General Information
This section provides an overview of ACHN-975, its mechanism of action, and key findings from its development.
Frequently Asked Questions (FAQs)
What is ACHN-975?
ACHN-975 is a potent, selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[4][5] ACHN-975 was the first LpxC inhibitor to advance to Phase 1 human clinical trials.
What is the mechanism of action of ACHN-975?
ACHN-975 functions by inhibiting the LpxC enzyme, which is a zinc-dependent metalloenzyme. The hydroxamic acid moiety of ACHN-975 chelates the catalytic zinc ion in the active site of LpxC, blocking its function. This inhibition disrupts the synthesis of lipid A, leading to bacterial cell death. The bactericidal activity of ACHN-975 has been described as concentration-dependent against P. aeruginosa and time-dependent against E. coli and Klebsiella pneumoniae.
What is the spectrum of activity of ACHN-975?
ACHN-975 has demonstrated potent in vitro activity against a range of Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and Enterobacteriaceae.
Why were the clinical trials for ACHN-975 discontinued?
The clinical development of ACHN-975 was halted due to dose-limiting cardiovascular toxicity. Specifically, it was found to cause transient hypotension without a compensatory increase in heart rate. Inflammation at the infusion site was also noted in early clinical studies.
Quantitative Data: In Vitro Activity of ACHN-975
| Organism/Enzyme | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | IC₅₀ (nM) |
| Enterobacteriaceae spp. | 1 | 0.02 | |
| P. aeruginosa | 0.06 | 0.25 | |
| A. baumannii | >64 |
Data compiled from multiple sources.
Section 2: ACHN-975 TFA Degradation and Stability
Currently, there is limited publicly available data specifically detailing the degradation pathways or stability profile of ACHN-975 when formulated as a TFA salt. The focus of published research has been on its biological activity and clinical safety.
However, researchers working with compounds supplied as TFA salts should be aware of potential general issues related to the TFA counter-ion. The following section provides guidance on this topic.
Section 3: Handling and Troubleshooting for TFA Salts
This section addresses common questions and potential issues researchers may encounter when working with compounds formulated with a trifluoroacetate (TFA) counter-ion.
Frequently Asked Questions (FAQs)
Why is TFA used as a counter-ion?
Trifluoroacetic acid (TFA) is frequently used during the purification of synthetic molecules, such as peptides and small molecule drugs, using reversed-phase high-performance liquid chromatography (RP-HPLC). It is a strong acid that effectively protonates basic functional groups on the molecule of interest, improving its solubility in the mobile phase and leading to better purification.
Can the TFA counter-ion interfere with experiments?
Yes, the presence of residual TFA can be problematic in several experimental contexts:
-
Biological Assays: TFA can alter the pH of assay buffers and may have direct, off-target effects on cells or enzymes, potentially confounding experimental results.
-
Spectroscopy: The trifluoroacetate ion has strong infrared absorption bands which can interfere with spectroscopic characterization of the compound of interest, for example, in Fourier-transform infrared spectroscopy (FTIR).
-
In Vivo Studies: Residual TFA is considered toxic and is undesirable in compounds intended for preclinical and clinical studies.
How can I remove or exchange the TFA counter-ion?
Several methods can be employed to remove or exchange the TFA counter-ion. The choice of method will depend on the properties of your compound and the requirements of your experiment.
-
Lyophilization from HCl Solution: A traditional method involves dissolving the compound in a dilute solution of a stronger acid, such as hydrochloric acid (HCl), and then lyophilizing (freeze-drying). This process is typically repeated several times. The rationale is that the stronger acid will displace the weaker TFA. However, this method involves working at a very low pH, which could potentially lead to the degradation of acid-labile compounds.
-
Ion-Exchange Chromatography: Using an ion-exchange resin is another effective method. The TFA salt of the compound is passed through a column packed with a resin that has the desired counter-ion (e.g., chloride or acetate). The resin exchanges the TFA for the new counter-ion.
-
Reversed-Phase HPLC: It is possible to exchange the counter-ion by using a different acid (e.g., acetic acid or formic acid) in the mobile phase during an HPLC run.
-
Deprotonation/Reprotonation Cycle: For compounds with basic functional groups (like amines), the TFA can be removed by dissolving the compound in a basic solution to deprotonate the amine, followed by precipitation or extraction of the free base. The free base can then be re-dissolved in a solution containing the desired acid to form the new salt.
How can I determine the amount of residual TFA?
Several analytical techniques can be used to quantify the amount of TFA in a sample:
-
Ion Chromatography (IC): This is a sensitive and straightforward method for the determination of TFA and other anions.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly specific and quantitative method for detecting and measuring fluorine-containing compounds like TFA.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low pH in prepared stock solution | The acidic nature of the TFA counter-ion. | Adjust the pH of your final working solution with a suitable buffer. For sensitive experiments, consider performing a counter-ion exchange. |
| Inconsistent results in biological assays | Interference from the TFA counter-ion. | Run a control experiment with TFA alone to assess its effect. If interference is observed, perform a counter-ion exchange on your compound. |
| Difficulty obtaining a clear IR spectrum | Interference from TFA absorption bands. | Perform a TFA counter-ion exchange before acquiring the IR spectrum. |
Section 4: Visualizations
LpxC Signaling Pathway Inhibition by ACHN-975
Caption: Inhibition of the LpxC enzyme by ACHN-975 blocks the Lipid A biosynthetic pathway.
General Workflow for TFA Counter-Ion Exchange
Caption: A logical workflow for selecting and verifying a TFA counter-ion exchange method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of LpxC Inhibitors for Antibacterial Activity and Cardiovascular Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with ACHN-975 Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming ACHN-975 TFA Resistance in Bacteria
Welcome to the technical support center for ACHN-975 TFA. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering bacterial resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: High Minimum Inhibitory Concentration (MIC) Observed for this compound
You may observe that the concentration of this compound required to inhibit the growth of your bacterial strain is higher than expected. This suggests the presence of intrinsic or acquired resistance.
| Potential Cause | Suggested Solution |
| Intrinsic Resistance | The bacterial species may naturally be less susceptible to this compound. This is a known characteristic of some bacteria against certain antibiotics. |
| Acquired Resistance | The bacterial strain may have developed resistance through mutation or acquisition of resistance genes. |
| Experimental Error | Inaccurate preparation of this compound stock solution, incorrect inoculum density, or variations in incubation conditions can lead to erroneously high MIC values. |
Issue 2: Emergence of Resistant Mutants During Experiments
Resistant colonies may appear on agar plates containing this compound or in broth cultures during time-kill assays.
| Potential Cause | Suggested Solution |
| Spontaneous Mutations | Bacteria can develop spontaneous mutations in the target gene (lpxC) or in genes that regulate its expression. |
| Upregulation of Efflux Pumps | Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration. |
| Alterations in Lipid A Biosynthesis Pathway | Mutations in other genes involved in the lipid A biosynthesis pathway, such as fabG and acpP, have been implicated in resistance to LpxC inhibitors.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of ACHN-975? | ACHN-975 is a selective inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme.[2][3] LpxC catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2][4] |
| What are the known mechanisms of resistance to ACHN-975? | Known resistance mechanisms include mutations in the lpxC gene, upregulation of efflux pumps (e.g., MexAB-OprM and MexCD-OprJ in P. aeruginosa), and mutations in genes involved in fatty acid biosynthesis that interact with the lipid A pathway, such as fabG and acpP. |
| How can I overcome ACHN-975 resistance in my experiments? | Strategies to overcome resistance include using ACHN-975 in combination with other antibiotics (synergy testing), using efflux pump inhibitors, or modifying the ACHN-975 molecule to evade resistance mechanisms. |
| What is the expected MIC range for ACHN-975 against susceptible Gram-negative bacteria? | ACHN-975 is potent against a wide range of Gram-negative bacteria with MIC values often at or below 1 µg/mL. For example, against P. aeruginosa, the MIC50 and MIC90 have been reported to be 0.06 and 0.25 µg/mL, respectively. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC of this compound against a bacterial strain using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to the desired starting concentration.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the starting this compound solution to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity). This can be assessed visually or with a microplate reader.
Protocol 2: Checkerboard Synergy Assay
This protocol is for assessing the synergistic effect of this compound with a second antimicrobial agent.
Materials:
-
This compound
-
Second antimicrobial agent
-
CAMHB
-
Sterile 96-well microtiter plates
-
Bacterial culture and inoculum preparation materials as in Protocol 1
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial 2-fold dilutions of this compound along the x-axis (columns).
-
Prepare serial 2-fold dilutions of the second antimicrobial agent along the y-axis (rows).
-
-
Inoculation: Inoculate all wells with the prepared bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).
-
Controls: Include wells with each drug alone (to determine individual MICs), a growth control, and a sterility control.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
-
Visualizations
Caption: Mechanism of action of ACHN-975 and bacterial resistance pathways.
Caption: Experimental workflow for investigating ACHN-975 resistance.
Caption: A logical troubleshooting guide for high ACHN-975 MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Comparison of methods of interpretation of checkerboard synergy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
ACHN-975 TFA cardiovascular safety profile.
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance regarding the cardiovascular safety profile of ACHN-975 TFA.
Frequently Asked Questions (FAQs)
Q1: What is ACHN-975 and what is its mechanism of action?
ACHN-975 is a potent, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloamidase that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] By inhibiting LpxC, ACHN-975 disrupts the formation of the bacterial outer membrane, leading to bacterial cell death. ACHN-975 has demonstrated subnanomolar inhibitory activity against LpxC and potent bactericidal effects against a range of Gram-negative pathogens, including Pseudomonas aeruginosa and Enterobacteriaceae species.[1]
Q2: What is the primary cardiovascular safety concern associated with ACHN-975?
The clinical development of ACHN-975 was halted due to a dose-limiting cardiovascular toxicity observed in a Phase 1 clinical trial. This toxicity manifested as transient hypotension (a temporary drop in blood pressure) that was not accompanied by a compensatory increase in heart rate (tachycardia). This effect was found to be driven by the maximum plasma concentration (Cmax) of the drug.
Q3: What is the proposed mechanism for the cardiovascular toxicity of ACHN-975?
The precise molecular mechanism underlying the transient hypotension observed with ACHN-975 is not fully elucidated in publicly available literature. However, subsequent research into second-generation LpxC inhibitors has suggested that specific structural features of the molecule may be responsible for this off-target effect. For instance, the removal of an amino group from the ACHN-975 scaffold was explored to mitigate this cardiovascular liability in newer analogs. This suggests that the cardiovascular effects may be related to interactions with mammalian targets other than LpxC, which is not present in humans.
Q4: Have any cardiovascular safety studies been conducted on ACHN-975?
Yes, both preclinical and clinical cardiovascular safety assessments were performed for ACHN-975. The dose-limiting toxicity of transient hypotension was identified in a double-blind, randomized, placebo-controlled, single-ascending-dose Phase 1 clinical trial in healthy volunteers. Preclinical studies, likely including in vivo cardiovascular monitoring in animal models (e.g., telemetered dogs), would have been conducted prior to human trials to assess potential cardiovascular risks, in line with standard drug development practices.
Troubleshooting Guides
Issue: Observing unexpected hypotension in preclinical animal models during ACHN-975 administration.
-
Confirm Dosing and Formulation: Verify the concentration and stability of the this compound solution. Ensure the vehicle used for administration is inert and has no cardiovascular effects of its own.
-
Monitor Cardiovascular Parameters Continuously: Employ continuous cardiovascular monitoring (e.g., telemetry) to capture the transient nature of the hypotensive events. Key parameters to monitor include systolic and diastolic blood pressure, mean arterial pressure, and heart rate.
-
Establish a Dose-Response Relationship: Administer a range of doses to determine if the hypotensive effect is dose-dependent. This will help in identifying a potential therapeutic window. Note that the toxicity of ACHN-975 has been described as Cmax-driven.
-
Evaluate for Compensatory Tachycardia: A key feature of ACHN-975-induced hypotension is the absence of a corresponding increase in heart rate. Carefully analyze the heart rate data in conjunction with the blood pressure readings.
-
Consider the Animal Model: Be aware of potential species-specific differences in cardiovascular responses to ACHN-975.
Issue: Difficulty in dissociating the intended antibacterial efficacy from the off-target cardiovascular effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to correlate the plasma concentrations of ACHN-975 with both its antibacterial activity and the observed cardiovascular effects. This can help in designing dosing regimens that maximize the therapeutic index.
-
Explore Alternative Dosing Strategies: Since the cardiovascular toxicity is Cmax-driven, consider dosing regimens that maintain the plasma concentration above the minimum inhibitory concentration (MIC) for the target pathogen while avoiding high peak concentrations. This could involve more frequent, lower doses or a continuous infusion.
-
Investigate Structural Analogs: If feasible, synthesize and test structural analogs of ACHN-975. As research suggests, modifications to the chemical structure, such as the removal of an amino group, may reduce cardiovascular toxicity while preserving antibacterial potency.
Data Presentation
Table 1: Summary of ACHN-975 In Vitro Activity
| Target Organism/Enzyme | MIC50 (µg/mL) | MIC90 (µg/mL) | IC50 (nM) |
| P. aeruginosa | 0.06 | 0.25 | - |
| Enterobacteriaceae spp. | - | 1 | 0.02 |
| Acinetobacter baumannii | - | >64 | - |
Data compiled from Medchemexpress.com and other sources.
Table 2: ACHN-975 Cardiovascular Safety Profile Summary
| Parameter | Observation | Study Type |
| Blood Pressure | Transient Hypotension | Phase 1 Clinical Trial |
| Heart Rate | No Compensatory Tachycardia | Phase 1 Clinical Trial |
| Dose-Limiting Toxicity | Yes, Cmax-driven | Phase 1 Clinical Trial |
Note: Specific quantitative data (e.g., percentage decrease in blood pressure, dose levels) from the clinical trial are not publicly available.
Experimental Protocols
Protocol 1: Preclinical Assessment of Cardiovascular Safety in Telemetered Canines
-
Objective: To evaluate the potential cardiovascular effects of ACHN-975 in a non-rodent species.
-
Model: Male and female beagle dogs surgically implanted with telemetry transmitters for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG).
-
Procedure:
-
Acclimatize animals to the study environment and obtain baseline cardiovascular data for at least 24 hours.
-
Administer this compound or vehicle control via intravenous infusion over a defined period.
-
Conduct a dose-escalation study, with a sufficient washout period between doses.
-
Continuously monitor cardiovascular parameters for at least 24 hours post-dose.
-
Collect blood samples at predefined time points for pharmacokinetic analysis to correlate drug exposure with cardiovascular changes.
-
Analyze data for statistically significant changes in blood pressure, heart rate, and ECG intervals (e.g., QT, PR, QRS).
-
Protocol 2: Phase 1 Single Ascending Dose (SAD) Clinical Trial Design for Cardiovascular Safety Assessment
-
Objective: To assess the safety, tolerability, and pharmacokinetics of ACHN-975 in healthy human volunteers, with a focus on cardiovascular parameters.
-
Design: A randomized, double-blind, placebo-controlled, single-ascending-dose study.
-
Population: Healthy adult male and female volunteers.
-
Procedure:
-
Enroll subjects into sequential dose cohorts, starting with a low, sub-therapeutic dose.
-
In each cohort, randomize subjects to receive a single dose of this compound or placebo.
-
Perform intensive cardiovascular monitoring, including continuous Holter monitoring and frequent blood pressure measurements, at baseline and for a specified period post-dose.
-
Collect serial blood and urine samples for pharmacokinetic analysis.
-
A safety monitoring committee should review the data from each cohort before escalating to the next dose level.
-
The primary endpoints are safety and tolerability, with a focus on cardiovascular adverse events, particularly hypotension and changes in heart rate.
-
Mandatory Visualizations
Caption: ACHN-975 inhibits LpxC, a key enzyme in the Lipid A biosynthetic pathway.
Caption: A typical workflow for assessing the cardiovascular safety of a new drug candidate.
References
improving ACHN-975 TFA therapeutic window
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ACHN-975 TFA.
Frequently Asked Questions (FAQs)
Q1: What is ACHN-975 and what is its mechanism of action?
A1: ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the lipid A biosynthetic pathway in most Gram-negative bacteria. Lipid A is a critical component of the outer membrane lipopolysaccharide (LPS). By inhibiting LpxC, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death. ACHN-975 has demonstrated bactericidal activity against a range of Gram-negative pathogens, including multi-drug resistant strains of Pseudomonas aeruginosa and Enterobacteriaceae.[1][2]
Q2: What is the significance of the trifluoroacetate (TFA) salt form?
A2: The trifluoroacetate (TFA) salt of ACHN-975 is often a result of the purification process, particularly through reverse-phase high-performance liquid chromatography (HPLC) which commonly uses trifluoroacetic acid in the mobile phase. While TFA salts are common for research compounds, it is important to consider that the counter-ion can potentially influence the compound's physicochemical properties, such as solubility and stability. For in vivo studies, it is crucial to account for the molecular weight of the salt form when calculating dosages and to be aware of potential, though not definitively established for ACHN-975, biological effects of the TFA counter-ion itself.
Q3: What were the key challenges observed during the clinical development of ACHN-975?
A3: The clinical development of ACHN-975 was halted due to a narrow therapeutic window. The primary dose-limiting toxicity (DLT) observed in Phase 1 clinical trials was transient hypotension (a temporary drop in blood pressure) that occurred without a compensatory increase in heart rate (tachycardia).[1] This adverse effect limited the ability to escalate doses to a level that would ensure robust efficacy against a broad range of infections while maintaining an acceptable safety margin.
Q4: Are there known resistance mechanisms to ACHN-975?
A4: As with most antimicrobial agents, the potential for resistance development exists. For LpxC inhibitors in general, resistance can emerge through mutations in the lpxC gene, leading to a less sensitive enzyme. Another potential mechanism is the upregulation of efflux pumps that can actively transport the inhibitor out of the bacterial cell.
Troubleshooting Guides
In Vitro Experimentation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected Minimum Inhibitory Concentration (MIC) values | 1. Compound Degradation: this compound may be unstable under certain storage or experimental conditions. 2. Inaccurate Concentration: Errors in weighing, dissolving, or serial dilutions. 3. Bacterial Strain Variability: The specific bacterial isolate may have inherent resistance or reduced susceptibility. 4. Assay Conditions: Inoculum size, media composition, or incubation time may not be optimal. | 1. Verify Compound Integrity: Confirm the purity and identity of this compound using analytical methods like HPLC-MS. Store the compound as a powder at -20°C or below and prepare fresh stock solutions. 2. Recalculate and Prepare Fresh Solutions: Carefully re-weigh the compound and prepare fresh stock and working solutions. Use calibrated pipettes for serial dilutions. 3. Use a Quality Control Strain: Include a well-characterized, susceptible reference strain (e.g., P. aeruginosa ATCC 27853) in your MIC assay to validate the experiment. 4. Standardize Assay Protocol: Adhere to a standardized MIC protocol (e.g., CLSI guidelines). Ensure the bacterial inoculum is at the correct density (e.g., 5 x 10^5 CFU/mL). |
| Poor solubility in aqueous media | 1. Intrinsic Properties: ACHN-975 is a relatively hydrophobic molecule. 2. Incorrect Solvent: The initial solvent for the stock solution may not be appropriate. 3. Precipitation upon Dilution: The compound may precipitate when diluted from a high-concentration organic stock into aqueous assay media. | 1. Use an Appropriate Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid solvent-induced toxicity or effects on bacterial growth. 3. Incremental Dilution: Perform serial dilutions in a stepwise manner, ensuring complete dissolution at each step. Sonication may aid in solubilization. |
| Inconsistent results between experiments | 1. Variability in Experimental Technique: Minor differences in operator technique can lead to variability. 2. Reagent Instability: Degradation of media, supplements, or the compound itself. 3. Biological Variability: Natural variation in bacterial growth and response. | 1. Standardize Procedures: Develop and strictly follow a detailed standard operating procedure (SOP) for the assay. 2. Use Fresh Reagents: Prepare fresh media and compound solutions for each experiment. 3. Increase Replicates: Use technical and biological replicates to assess and account for variability. |
In Vivo Experimentation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Observation of Hypotension in Animal Models | 1. On-target or Off-target Pharmacology: ACHN-975 has a known dose-limiting toxicity of hypotension. 2. Formulation/Vehicle Effects: The vehicle used to formulate this compound for injection may contribute to cardiovascular effects. 3. Rapid Infusion Rate: A fast rate of intravenous administration can exacerbate hypotensive effects. | 1. Dose-Response Study: Conduct a careful dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor blood pressure and heart rate closely. 2. Vehicle Control: Always include a vehicle-only control group to assess the cardiovascular effects of the formulation itself. Consider alternative, well-tolerated vehicles. 3. Optimize Dosing Regimen: Administer the dose as a slow infusion rather than a rapid bolus. Explore alternative routes of administration (e.g., subcutaneous) that may result in a slower absorption and lower peak plasma concentration (Cmax). |
| Lack of Efficacy in Infection Models | 1. Sub-therapeutic Dosing: The administered dose may not be sufficient to achieve and maintain effective concentrations at the site of infection. 2. Pharmacokinetic Issues: Poor absorption, rapid metabolism, or rapid clearance of the compound. 3. Inappropriate Animal Model: The chosen infection model may not be suitable for evaluating the efficacy of ACHN-975. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK studies to determine key parameters like Cmax, AUC, and half-life. Correlate these with the MIC of the infecting organism to ensure target PK/PD indices are being met. 2. Formulation Optimization: Explore different formulations to improve the pharmacokinetic profile. 3. Model Validation: Ensure the bacterial infection is well-established and that the chosen endpoints (e.g., bacterial burden in a specific organ) are appropriate and measurable. |
| Inflammation at the Injection Site | 1. Compound Irritancy: ACHN-975 or its formulation may be an irritant. 2. TFA Salt: Trifluoroacetic acid can be an irritant. | 1. Formulation pH and Osmolality: Ensure the formulation is pH-neutral and iso-osmotic. 2. Consider Salt Exchange: If irritation is a persistent issue, consider performing a salt exchange to replace the TFA counter-ion with a more biocompatible one, such as acetate or hydrochloride. 3. Rotate Injection Sites: If possible, rotate the site of administration for repeated dosing. |
Data Summary
In Vitro Activity of ACHN-975
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 0.06 | 0.25 |
| Enterobacteriaceae | - | 1 |
Data compiled from published studies.[2]
In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model (P. aeruginosa)
| Dose (mg/kg) | Log10 CFU Reduction at 4 hours |
| 5 | >2 |
| 10 | ~3 |
| 30 | ~3 |
Data represents approximate values from published graphical data.[1]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL.
-
Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Mouse Thigh Infection Model for In Vivo Efficacy
-
Induce Neutropenia:
-
Administer cyclophosphamide to mice via intraperitoneal (IP) injection on days -4 and -1 prior to infection to induce a neutropenic state.
-
-
Prepare Bacterial Inoculum:
-
Grow the desired bacterial strain (e.g., P. aeruginosa) to mid-log phase in an appropriate broth.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).
-
-
Induce Infection:
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Administer this compound:
-
At a designated time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal). The compound should be formulated in a sterile, well-tolerated vehicle.
-
Include a vehicle control group.
-
-
Assess Bacterial Burden:
-
At various time points post-treatment (e.g., 4, 8, 24 hours), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the vehicle control group to determine the in vivo efficacy of this compound.
-
Visualizations
Caption: Mechanism of action of ACHN-975 in the Lipid A biosynthetic pathway.
Caption: General troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: ACHN-975 TFA Formulation for Enhanced Bioavailability
Disclaimer: ACHN-975 is an investigational compound whose clinical development was halted due to safety concerns. The following information is provided for research and informational purposes only and is intended for use by qualified professionals in a laboratory setting. This guide is based on established principles of pharmaceutical formulation and does not endorse the use of ACHN-975 in humans.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the formulation of ACHN-975 trifluoroacetate (TFA) salt to improve its oral bioavailability for preclinical research.
Troubleshooting Guide
Researchers formulating ACHN-975 TFA may encounter several challenges. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Action |
| Low Aqueous Solubility of this compound | The trifluoroacetate salt may have limited aqueous solubility. The intrinsic properties of the ACHN-975 molecule likely contribute to poor solubility. | 1. pH Adjustment: Evaluate the pH-solubility profile of this compound. Determine the pKa of the molecule and formulate at a pH where it is most soluble. 2. Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase solubility. 3. Excipient Screening: Screen for solubilizing excipients such as surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD). |
| Poor In Vitro Dissolution Rate | Inadequate wetting of the drug powder. Agglomeration of drug particles. The formulation does not effectively release the drug. | 1. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area of the drug particles. 2. Amorphous Solid Dispersions (ASDs): Formulate ACHN-975 as an ASD with a hydrophilic polymer (e.g., PVP, HPMC-AS) to improve its dissolution rate and maintain a supersaturated state. 3. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to enhance dissolution. |
| Low Permeability Across Caco-2 Monolayers | ACHN-975 may be a substrate for efflux transporters (e.g., P-glycoprotein). The molecule may have inherently low lipophilicity for passive diffusion. | 1. Efflux Transporter Inhibition: Co-administer with a known P-gp inhibitor (e.g., verapamil, for in vitro studies) to confirm if efflux is a limiting factor. 2. Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation. 3. Prodrug Approach: For research purposes, a more lipophilic prodrug of ACHN-975 could be synthesized to improve membrane permeability[1]. |
| Chemical Instability in Formulation | The hydroxamic acid moiety in ACHN-975 is susceptible to hydrolysis. Degradation can be catalyzed by pH, temperature, or excipients. | 1. Forced Degradation Studies: Conduct studies under various stress conditions (acid, base, oxidation, heat, light) to identify degradation pathways. 2. Excipient Compatibility Studies: Assess the compatibility of this compound with all planned excipients. 3. pH and Buffer Selection: Formulate within a pH range that minimizes degradation. Use appropriate buffering agents. 4. Antioxidants: If oxidative degradation is observed, consider the inclusion of antioxidants. |
| High Variability in In Vivo Pharmacokinetic (PK) Data | Poor and variable absorption due to low solubility and/or permeability. Food effects influencing absorption. | 1. Formulation Optimization: Re-evaluate the formulation strategy to ensure consistent drug release and solubilization in vivo. A lipid-based formulation may reduce variability. 2. Controlled Feeding Studies: In preclinical animal models, conduct PK studies in both fasted and fed states to understand the impact of food. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the TFA salt in my ACHN-975 sample?
The trifluoroacetic acid (TFA) is likely a residual counterion from the reverse-phase HPLC purification of the synthetic ACHN-975. While it aids in the initial handling and dissolution of the peptide-like molecule in certain solvents, it can also impact the physicochemical properties and biological activity of the compound. For formulation development, it is crucial to characterize the TFA content and consider its potential effects on stability and excipient compatibility. In some cases, salt exchange to a different counterion (e.g., HCl, acetate) may be considered.
Q2: What are the most promising formulation strategies to explore for improving the oral bioavailability of ACHN-975?
Given that ACHN-975 is likely a BCS Class II or IV compound (low solubility and potentially low permeability), the following strategies are recommended for investigation:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing ACHN-975 in its amorphous, higher-energy state within a polymer matrix. This can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and potentially facilitating lymphatic absorption, which can bypass first-pass metabolism.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution and may also improve absorption.
Q3: How can I assess the physical stability of my ACHN-975 formulation?
Physical stability is critical, especially for amorphous formulations. Key techniques include:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of your amorphous solid dispersion and monitor for any signs of recrystallization.
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the initial formulation and detect any crystalline drug over time under different storage conditions.
-
Microscopy (e.g., Polarized Light Microscopy, SEM): To visually inspect for any crystal growth or changes in morphology.
Q4: What in vitro models can I use to predict the in vivo performance of my ACHN-975 formulation?
-
In Vitro Dissolution Testing: Use of biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states can provide more predictive dissolution profiles than simple buffer systems.
-
Caco-2 Permeability Assay: This cell-based assay is the gold standard for assessing a compound's intestinal permeability and identifying if it is a substrate for efflux transporters like P-glycoprotein.
Q5: Given the known cardiovascular toxicity of ACHN-975, are there any formulation considerations to be aware of?
While formulation is unlikely to mitigate intrinsic, on-target or off-target toxicity, it is crucial to be aware of the safety profile. The primary goal of formulation is to achieve a consistent and predictable pharmacokinetic profile. Any excipients used in the formulation must be well-characterized and generally regarded as safe (GRAS). For preclinical studies, it is important to have a vehicle control group to ensure that the observed toxicity is from the drug itself and not the formulation components.
Quantitative Data Summary
The following tables summarize known in vitro activity data for ACHN-975 and provide a template for presenting formulation-related data.
Table 1: In Vitro Inhibitory Activity of ACHN-975
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | Enterobacteriaceae spp. LpxC | 0.02 nM | [2] |
| MIC₅₀ | Pseudomonas aeruginosa | 0.06 µg/mL | [3] |
| MIC₉₀ | Pseudomonas aeruginosa | 0.25 µg/mL | [3] |
| MIC₉₀ | Enterobacteriaceae spp. | 1 µg/mL | [2] |
Table 2: Illustrative Physicochemical Properties of Hypothetical this compound Formulations
| Formulation ID | Formulation Type | Drug Load (%) | Aqueous Solubility (µg/mL at pH 6.8) | Dissolution in FaSSIF (%, 30 min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| ACHN-975-TFA-00 | Unformulated API | 100 | < 1 | 5 | 0.5 |
| ACHN-975-TFA-F1 | 20% HP-β-CD Complex | 15 | 50 | 45 | 0.6 |
| ACHN-975-TFA-F2 | ASD (HPMC-AS) | 25 | 80 | 85 | 0.5 |
| ACHN-975-TFA-F3 | SEDDS | 10 | > 200 (in emulsion) | 95 | 1.2 |
Note: Data in Table 2 is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
1. Protocol: pH-Dependent Solubility Determination
-
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
-
Methodology:
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Add an excess amount of this compound powder to a known volume of each buffer in a glass vial.
-
Equilibrate the samples by shaking at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours until equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of ACHN-975 in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility (µg/mL) as a function of pH.
-
2. Protocol: In Vitro Dissolution Testing using Biorelevant Media
-
Objective: To assess the dissolution rate of an ACHN-975 formulation in media that mimic the composition of the human small intestine.
-
Methodology:
-
Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) according to the literature.
-
Set up a USP Dissolution Apparatus 2 (paddle) with the temperature maintained at 37°C.
-
Add 500 mL of FaSSIF to each dissolution vessel and allow the medium to equilibrate.
-
Place the ACHN-975 formulation (e.g., a capsule or a tablet containing a known dose) into each vessel.
-
Rotate the paddles at a specified speed (e.g., 75 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), replacing the withdrawn volume with fresh, pre-warmed FaSSIF.
-
Filter the samples immediately.
-
Analyze the samples for ACHN-975 concentration using HPLC-UV.
-
Plot the percentage of drug dissolved versus time.
-
Visualizations
Caption: Mechanism of action of ACHN-975 via inhibition of the LpxC enzyme in the LPS biosynthetic pathway.
Caption: General experimental workflow for the development and testing of an ACHN-975 formulation.
Caption: A decision tree for troubleshooting common issues related to low oral bioavailability.
References
Validation & Comparative
A Comparative Guide to LpxC Inhibitors: ACHN-975 TFA vs. CHIR-090
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. Its absence in mammalian cells makes it an attractive target for the development of novel antibiotics. This guide provides a detailed, data-driven comparison of two prominent LpxC inhibitors: ACHN-975 TFA and CHIR-090. Both compounds have demonstrated potent antibacterial activity and serve as important tools in the ongoing research and development of new Gram-negative therapeutics.
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
Both ACHN-975 and CHIR-090 are potent inhibitors of the LpxC enzyme, a zinc-dependent metalloamidase. By binding to the active site of LpxC, these inhibitors block the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, the first committed step in the lipid A biosynthetic pathway. This disruption of lipid A synthesis compromises the integrity of the bacterial outer membrane, leading to increased permeability, cellular stress, and ultimately, bacterial cell death.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and CHIR-090 is presented below. These properties can influence the solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.
| Property | This compound | CHIR-090 |
| Molecular Formula | C20H21N3O3 · CF3COOH | C24H27N3O5 |
| Molecular Weight | 367.40 (free base) | 437.49[1] |
| Appearance | Solid | White to off-white solid[1] |
| Solubility | Data not readily available | DMSO: 5 mg/mL (11.43 mM), H2O: < 0.1 mg/mL (insoluble)[1] |
| Chemical Structure | ![]() | ![]() |
Quantitative Performance Data
The following tables summarize the in vitro inhibitory and antibacterial activities of this compound and CHIR-090 against various Gram-negative pathogens.
Enzyme Inhibition
This table presents the inhibitory activity of the compounds against the purified LpxC enzyme.
| Compound | Target Organism | Assay Type | Value |
| ACHN-975 | Enterobacteriaceae spp. | IC50 | 0.02 nM[2][3] |
| P. aeruginosa | IC50 | Potent inhibition (specific value not stated) | |
| CHIR-090 | E. coli | Ki | 4.0 nM |
| E. coli | Ki* | 0.5 nM | |
| A. aeolicus | Ki | 1.0 nM | |
| R. leguminosarum | Ki | 340 nM |
Note: Ki represents the equilibrium dissociation constant for the initial enzyme-inhibitor complex, while Ki* is for the subsequent, more tightly bound complex in slow, tight-binding inhibitors like CHIR-090.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This table summarizes the whole-cell antibacterial activity of the inhibitors. MIC values represent the minimum concentration of the drug that inhibits visible bacterial growth.
| Compound | Target Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| ACHN-975 | Enterobacteriaceae spp. | - | 1 |
| P. aeruginosa | 0.06 | 0.25 | |
| A. baumannii | - | >64 | |
| CHIR-090 | E. coli W3110 | 0.25 | - |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
In Vivo Efficacy
Both ACHN-975 and CHIR-090 have demonstrated efficacy in murine infection models, highlighting their potential for in vivo applications.
| Compound | Animal Model | Infection Type | Pathogen | Key Findings |
| ACHN-975 | Neutropenic mouse thigh | Thigh infection | P. aeruginosa ATCC 27853 | Dose-dependent reduction in bacterial titers. A 3-log10 reduction in CFU was observed within 4 hours at 10 and 30 mg/kg doses. |
| CHIR-090 | Mouse implant model | Implant-associated infection | - | Evaluated for in vivo efficacy, alone and in combination with colistin. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
LpxC Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5), a solution of purified LpxC enzyme, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and serial dilutions of the inhibitor (ACHN-975 or CHIR-090).
-
Assay Setup : In a microplate, add the assay buffer, followed by the inhibitor solutions at various concentrations.
-
Enzyme Addition : Add the purified LpxC enzyme to each well. For slow, tight-binding inhibitors like CHIR-090, a pre-incubation step of the enzyme and inhibitor is often necessary to allow for the formation of the tightly bound complex.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period.
-
Reaction Termination and Detection : Stop the reaction and measure the amount of product formed. This can be done using various methods, such as a coupled-enzyme assay that generates a fluorescent or colorimetric signal.
-
Data Analysis : Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 or Ki value.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation : Prepare a standardized inoculum of the test bacterium from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Drug Dilution : Prepare serial twofold dilutions of ACHN-975 or CHIR-090 in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation : Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation : Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC is read as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Neutropenic Mouse Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.
-
Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide on specific days prior to infection.
-
Infection : A defined inoculum of the test pathogen (e.g., P. aeruginosa) is injected into the thigh muscle of the neutropenic mice.
-
Treatment : At a specified time post-infection, mice are treated with ACHN-975, CHIR-090, or a vehicle control via a relevant route of administration (e.g., intraperitoneal or intravenous).
-
Assessment of Bacterial Burden : At various time points after treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
CFU Enumeration : Serial dilutions of the thigh homogenates are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis : The reduction in bacterial burden in the treated groups is compared to the vehicle control group to assess the in vivo efficacy of the inhibitor.
Conclusion
Both this compound and CHIR-090 are highly potent inhibitors of LpxC with significant antibacterial activity against a range of Gram-negative pathogens. CHIR-090 has been extensively characterized as a slow, tight-binding inhibitor. ACHN-975 has shown particular promise against Pseudomonas aeruginosa and was the first LpxC inhibitor to enter clinical trials. However, its development was halted due to adverse effects.
The data presented in this guide highlights the potential of LpxC as a therapeutic target and provides a comparative framework for researchers working on the discovery and development of novel Gram-negative antibiotics. The detailed experimental protocols offer a foundation for the consistent and reproducible evaluation of new LpxC inhibitors. Further research is warranted to optimize the pharmacological properties and safety profiles of this promising class of antibacterial agents.
References
ACHN-975 TFA: A Comparative Analysis of Its Antibacterial Activity
ACHN-975, a potent and selective inhibitor of the bacterial enzyme LpxC, has demonstrated significant in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) strains.[1][2][3] This comparison guide provides an objective analysis of ACHN-975's antibacterial performance against various pathogens, supported by experimental data and detailed methodologies. ACHN-975 targets the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[4][5] Its novel mechanism of action makes it a promising candidate against infections caused by pathogens resistant to currently available antibiotics.
Comparative Antibacterial Activity
The antibacterial efficacy of ACHN-975 has been evaluated against a wide range of Gram-negative clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ACHN-975 in comparison to other antibiotics. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Bacterial Species | ACHN-975 MIC (µg/mL) | Comparator Antibiotics MIC (µg/mL) |
| Enterobacteriaceae | ||
| Wild-Type | MIC₅₀: 0.5, MIC₉₀: 1 | - |
| Carbapenemase-producing | MIC₅₀: 0.5, MIC₉₀: 2 | - |
| ESBL-producing | MIC₅₀: 0.5, MIC₉₀: 1 | Imipenem: 100% susceptible, Tigecycline: 94.7% susceptible, Amikacin: 94.7% susceptible |
| Pseudomonas aeruginosa | ||
| Wild-Type | ≤0.25 | - |
| All isolates tested | MIC₅₀: 0.06, MIC₉₀: 0.25 | - |
| Carbapenem-resistant (MBL-negative) | MIC₅₀: 0.5, MIC₉₀: 1 | Amikacin: 70% susceptible, Polymyxin B: 100% susceptible |
| MBL-producers | MIC₅₀: 0.5, MIC₉₀: 1 | Amikacin: 55.6% susceptible, Polymyxin B: 100% susceptible |
| Acinetobacter baumannii | >64 | - |
MIC₅₀ : Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀ : Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. ESBL : Extended-spectrum β-lactamase. MBL : Metallo-β-lactamase.
Mechanism of Action: LpxC Inhibition
ACHN-975 exerts its antibacterial effect by inhibiting LpxC, a zinc-dependent deacetylase that is a key enzyme in the lipid A biosynthetic pathway. Lipid A is a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria. By blocking this pathway, ACHN-975 disrupts the integrity of the bacterial outer membrane, leading to cell death.
Caption: Mechanism of ACHN-975 targeting the LpxC enzyme in the Lipid A biosynthetic pathway.
Experimental Protocols
The antibacterial activity of ACHN-975 is primarily determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). These methods are quantitative, providing the MIC of the compound against a specific microorganism.
Broth Microdilution Method
The broth microdilution method involves preparing a series of two-fold dilutions of ACHN-975 in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and bacterial growth is assessed visually or by using a spectrophotometer. The MIC is recorded as the lowest concentration of ACHN-975 that completely inhibits visible growth of the bacterium.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Key Parameters for Broth Microdilution:
-
Medium: Cation-adjusted Mueller-Hinton broth is commonly used for susceptibility testing of non-fastidious aerobic bacteria.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a specific density, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Plates are generally incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.
Conclusion
ACHN-975 demonstrates potent antibacterial activity against a wide range of clinically relevant Gram-negative pathogens, including those with significant resistance to existing antibiotic classes. Its novel mechanism of action, targeting the essential LpxC enzyme, makes it a valuable candidate for further development in the fight against antimicrobial resistance. The standardized broth microdilution method provides a reliable and reproducible means of assessing its in vitro efficacy. Further clinical investigations were initiated for ACHN-975; however, they were halted due to infusion site inflammation. Despite this, the exploration of LpxC inhibitors continues to be an active area of research for new antibacterial agents.
References
- 1. jmilabs.com [jmilabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
ACHN-975 TFA: A Comparative Analysis Against Multidrug-Resistant Gram-Negative Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ACHN-975 trifluoroacetate (TFA), a novel LpxC inhibitor, against multidrug-resistant (MDR) Gram-negative bacteria, with a focus on its performance relative to established antibiotics. ACHN-975 demonstrated potent activity against a range of clinically important pathogens, although its development was halted due to safety concerns. This document summarizes the available preclinical data, offering valuable insights for the ongoing development of new antibacterial agents.
Executive Summary
ACHN-975 is a selective, subnanomolar inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] This novel mechanism of action confers activity against many bacterial strains resistant to conventional antibiotics.[1] Preclinical studies highlighted its particular potency against Pseudomonas aeruginosa, including multidrug-resistant isolates.[1][3] While showing promise, the clinical development of ACHN-975 was discontinued during Phase 1 trials due to a dose-limiting cardiovascular toxicity, specifically transient hypotension without tachycardia.
Comparative In Vitro Efficacy
ACHN-975 has demonstrated significant in vitro activity against a variety of Gram-negative bacteria, with particularly low Minimum Inhibitory Concentrations (MICs) observed for P. aeruginosa.
Table 1: In Vitro Activity of ACHN-975 against Pseudomonas aeruginosa
| Strain Type | ACHN-975 MIC (µg/mL) |
| MIC Range | ≤0.06 - 2 |
| MIC₅₀ | 0.06 |
| MIC₉₀ | 0.25 |
| Data sourced from studies on a panel of P. aeruginosa isolates, including multidrug-resistant strains. |
Table 2: Comparative In Vitro Activity of ACHN-975 and Other Antibiotics against Specific P. aeruginosa Strains
| Strain | ACHN-975 MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Meropenem MIC (µg/mL) |
| APAE1136 | 0.12 | 0.5 | Not Reported |
| APAE1232 | 0.06 | Not Reported | 0.25 |
| APAE1064 | 0.06 | Not Reported | 0.5 |
| This table highlights the potency of ACHN-975 in direct comparisons against specific P. aeruginosa isolates. |
Table 3: In Vitro Activity of ACHN-975 against Enterobacteriaceae
| Organism | ACHN-975 MIC (µg/mL) |
| Enterobacteriaceae spp. (general) | MIC₉₀: 1 |
| Specific MIC₅₀ and MIC₉₀ values for multidrug-resistant E. coli and K. pneumoniae strains are not readily available in the provided search results. |
Studies have indicated that ACHN-975 has better antibacterial activity against both susceptible and resistant P. aeruginosa compared to clinically used antibiotics such as tobramycin, ciprofloxacin, ceftazidime, and imipenem.
Time-Kill Kinetics
Time-kill assays demonstrated that ACHN-975 exhibits concentration-dependent bactericidal activity against P. aeruginosa. A significant reduction in bacterial colony-forming units (CFU) was observed within the first few hours of exposure. Against E. coli and Klebsiella pneumoniae, its activity was described as more time-dependent.
In Vivo Efficacy
In a neutropenic mouse thigh infection model using P. aeruginosa ATCC 27853, ACHN-975 demonstrated dose-dependent bactericidal activity. Single intraperitoneal doses of 5, 10, and 30 mg/kg resulted in a steady reduction in bacterial titers within the first 4 hours post-treatment.
Mechanism of Action: LpxC Inhibition
ACHN-975 targets the LpxC enzyme, which catalyzes the first committed and essential step in the lipid A biosynthesis pathway. By inhibiting LpxC, ACHN-975 prevents the formation of lipid A, leading to the disruption of the outer membrane integrity of Gram-negative bacteria and subsequent cell death.
Caption: Inhibition of the Lipid A biosynthesis pathway by ACHN-975.
Experimental Protocols
Detailed experimental protocols for the studies cited are outlined below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Antimicrobial Agent: A stock solution of ACHN-975 TFA is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which is then further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the antimicrobial dilutions. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Neutropenic Mouse Thigh Infection Model
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A standardized inoculum of the test organism (e.g., P. aeruginosa) is injected into the thigh muscle of the neutropenic mice.
-
Treatment: At a specified time post-infection, this compound or a vehicle control is administered, typically via intraperitoneal or subcutaneous injection, at various single or multiple doses.
-
Assessment of Bacterial Burden: At selected time points after treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of CFU per gram of tissue.
-
Data Analysis: The efficacy of the treatment is evaluated by comparing the bacterial burden in the treated groups to the control group.
Caption: General experimental workflow for in vitro and in vivo efficacy testing.
Conclusion
This compound demonstrated promising preclinical efficacy against multidrug-resistant Gram-negative bacteria, particularly P. aeruginosa, through a novel mechanism of action. Its potent in vitro and in vivo activity underscore the potential of LpxC as a valuable target for new antibiotic development. While the clinical progression of ACHN-975 was halted due to safety concerns, the data gathered from its preclinical evaluation provide a valuable foundation for the design and development of future LpxC inhibitors with an improved therapeutic window. The comparative data presented in this guide can aid researchers in the strategic development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
ACHN-975 TFA: A Potent LpxC Inhibitor Derailed by Off-Target Activity
For Researchers, Scientists, and Drug Development Professionals
ACHN-975 TFA emerged as a promising first-in-class antibiotic, potently inhibiting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2] Its novel mechanism of action offered a potential solution to the growing threat of multidrug-resistant infections. However, the clinical development of ACHN-975 was halted due to dose-limiting cardiovascular toxicity, specifically transient hypotension without tachycardia, strongly indicating off-target effects.[3] This guide provides a comparative analysis of the known selectivity of ACHN-975 and discusses the broader context of cross-reactivity for LpxC inhibitors.
High On-Target Potency
ACHN-975 demonstrated subnanomolar inhibitory activity against its intended target, LpxC, from a range of Gram-negative pathogens. This high potency translated to excellent antibacterial activity against clinically relevant bacteria.
| Target Enzyme/Organism | IC50/MIC | Reference |
| LpxC (Enterobacteriaceae spp.) | 0.02 nM (IC50) | |
| P. aeruginosa (purified LpxC) | Potent inhibition (specific IC50 not stated) | |
| Enterobacteriaceae spp. | 1 µg/mL (MIC90) | |
| P. aeruginosa | 0.5 µg/mL (MIC90) |
The Challenge of Off-Target Effects and Cross-Reactivity
While specific quantitative data on the cross-reactivity of ACHN-975 against a broad panel of mammalian enzymes (e.g., other metalloenzymes, kinases, proteases) is not publicly available, the cardiovascular toxicity observed in clinical trials is a clear indicator of off-target activity. Efforts were made to identify the responsible off-target(s) by screening ACHN-975 against a CEREP panel, though the results of this screening have not been disclosed in the available literature.
The development of selective LpxC inhibitors is a significant challenge. As LpxC is a zinc-dependent metalloenzyme, inhibitors designed to chelate the active site zinc ion have the potential to interact with other mammalian zinc-containing enzymes, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-α converting enzyme (TACE). Achieving selectivity is crucial to minimize side effects.
For context, another LpxC inhibitor, LPC-233, was reported to have a high degree of selectivity, with a greater than 3 x 10^6-fold selectivity for LpxC over human metalloenzymes like MMPs and TACE. This highlights the feasibility and importance of designing LpxC inhibitors with a clean off-target profile.
Signaling Pathway of LpxC in Lipid A Biosynthesis
The following diagram illustrates the role of LpxC in the initial stages of the lipid A biosynthetic pathway in Gram-negative bacteria. Inhibition of LpxC blocks this essential pathway, leading to bacterial cell death.
Caption: The LpxC-mediated step in the lipid A biosynthetic pathway.
Experimental Protocols
Enzyme Selectivity Screening (General Protocol)
To assess the cross-reactivity of a compound like ACHN-975, a broad panel of purified enzymes is typically used. The inhibitory activity of the compound against these enzymes is measured and compared to its activity against the primary target.
1. Enzyme Panel Selection:
- Primary Target: Purified LpxC from relevant bacterial species (e.g., P. aeruginosa, E. coli).
- Secondary/Off-Target Panel:
- Mammalian Metalloenzymes: A selection of MMPs (e.g., MMP-1, -2, -3, -9), TACE (ADAM17), and other relevant zinc-dependent enzymes.
- Kinases: A broad panel of representative human kinases (e.g., tyrosine kinases, serine/threonine kinases).
- Proteases: A panel of human proteases from different classes (e.g., serine, cysteine, aspartyl proteases).
- Other relevant enzymes and receptors: Based on initial toxicity findings (e.g., cardiovascular-related targets).
2. Assay Formats:
- LpxC Activity Assay: A common method involves a coupled assay where the product of the LpxC reaction is further processed by a subsequent enzyme (e.g., LpxD) to generate a detectable signal. Alternatively, mass spectrometry can be used to directly measure substrate turnover.
- MMP/Protease Assays: Typically employ fluorogenic peptide substrates that are cleaved by the enzyme, releasing a fluorescent signal.
- Kinase Assays: Often utilize radiometric assays that measure the transfer of radiolabeled phosphate from ATP to a substrate, or fluorescence-based assays.
3. Experimental Procedure (General):
- Prepare a dilution series of the test compound (e.g., this compound) in a suitable buffer.
- In a multi-well plate, add the enzyme, its specific substrate, and the test compound at various concentrations.
- Include appropriate controls: no enzyme (background), no inhibitor (100% activity), and a known reference inhibitor for each enzyme.
- Incubate the reaction at the optimal temperature for each enzyme for a defined period.
- Measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).
- Calculate the percent inhibition for each concentration of the test compound.
- Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
4. Data Analysis and Interpretation:
- The IC50 values for the off-target enzymes are compared to the IC50 value for the primary target (LpxC).
- A high selectivity index (IC50 off-target / IC50 on-target) indicates a more selective compound.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a lead compound.
Caption: A generalized workflow for enzyme cross-reactivity screening.
Conclusion
This compound serves as a critical case study in the development of LpxC inhibitors. While its high on-target potency was a significant achievement, the unforeseen off-target cardiovascular toxicity ultimately led to the termination of its clinical development. This underscores the paramount importance of comprehensive cross-reactivity profiling during the preclinical stages of drug discovery. For future LpxC inhibitors to succeed, they must not only demonstrate potent antibacterial activity but also a high degree of selectivity against a broad range of human enzymes to ensure a favorable safety profile. Researchers in this field should prioritize early and extensive selectivity screening to identify and mitigate potential off-target liabilities.
References
A Head-to-Head Comparison of ACHN-975 TFA and Other LpxC Inhibitors for Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. A promising therapeutic strategy lies in targeting the novel bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme is essential for the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria, and has no human homologue.[1][2][3] ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials.[1][2] This guide provides a head-to-head comparison of ACHN-975 with other notable LpxC inhibitors, supported by experimental data to aid in research and development efforts.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of ACHN-975 and other LpxC inhibitors against key Gram-negative pathogens.
Table 1: In Vitro Potency (IC50) Against Purified LpxC Enzyme
| Compound | P. aeruginosa LpxC IC50 (nM) | E. coli LpxC IC50 (nM) |
| ACHN-975 | 1.1 | 0.02 |
| LPXC-516 | <5 | Not Reported |
| LPXC-313 | <5 | Not Reported |
| LPXC-289 | <5 | Not Reported |
| PF-5081090 | Not Reported | Not Reported |
| CHIR-090 | Not Reported | Not Reported |
| BB-78485 | Not Reported | 160 |
| LPC-233 | Not Reported | KI of 0.22 ± 0.06 |
Table 2: In Vitro Antibacterial Activity (MIC) Against Pseudomonas aeruginosa
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| ACHN-975 | 0.06 | 0.25 |
| LPXC-516 | Not Reported | 2 |
| LPXC-313 | Not Reported | 2 |
| LPXC-289 | Not Reported | 2 |
| PF-5081090 | ≤1 | ≤1 |
| CHIR-090 | Not Reported | Not Reported |
| LPC-233 | Not Reported | Not Reported |
Table 3: In Vitro Antibacterial Activity (MIC) Against Enterobacteriaceae
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| ACHN-975 | 0.5 | 2 |
| PF-5081090 | Not Reported | Not Reported |
| LPC-233 | 0.064 | 0.125 |
Table 4: In Vivo Efficacy in Murine Infection Models
| Compound | Model | Pathogen | Dosing | Outcome |
| ACHN-975 | Neutropenic Thigh | P. aeruginosa ATCC 27853 | 10 mg/kg & 30 mg/kg (single dose) | >3-log10 reduction in CFU at 24h |
| LPXC-516 | Neutropenic Lung | P. aeruginosa (clinical isolates) | Not specified | Not specified |
| PF-5081090 | Septicemia & Neutropenic Thigh | P. aeruginosa & K. pneumoniae | Not specified | Efficacious |
| LPC-233 | Soft-tissue, Sepsis, UTI | E. coli, K. pneumoniae, P. aeruginosa | Not specified | Efficiently eliminates infections |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.
LpxC Enzyme Inhibition Assay
The inhibitory activity of compounds against the purified LpxC enzyme is a primary determinant of their potential. A common method involves a fluorescence-based microplate assay.
Protocol:
-
Purified LpxC enzyme is incubated with the test compound at varying concentrations in an appropriate assay buffer (e.g., 40 mM sodium morpholinoethanesulfonic acid, pH 6.0, 80 µM dithiothreitol, 0.02% Brij 35).
-
The enzymatic reaction is initiated by the addition of the substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is quenched, often by the addition of a strong base (e.g., 0.625 M sodium hydroxide).
-
The fluorescent product is then quantified using a microplate reader to determine the extent of inhibition and calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
MIC values are typically determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A standardized inoculum of the test bacterium is added to wells of a microtiter plate containing two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton broth.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
In Vivo Efficacy in a Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibacterial agents.
Protocol:
-
Mice (e.g., female ICR mice) are rendered neutropenic by the administration of cyclophosphamide.
-
A defined inoculum of the pathogen (e.g., P. aeruginosa) is injected into the thigh muscle of the mice.
-
At a specified time post-infection, the test compound is administered via a relevant route (e.g., intraperitoneal or oral).
-
At various time points after treatment, the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (colony-forming units, CFU).
-
The reduction in CFU compared to a vehicle control group is used to assess the in vivo efficacy of the compound.
Visualizing the Mechanism and Workflow
Understanding the biological pathway and the experimental process is key to appreciating the significance of LpxC inhibitors.
Caption: The Lipid A Biosynthesis Pathway and the inhibitory action of ACHN-975.
Caption: A generalized workflow for the discovery and development of LpxC inhibitors.
Discussion and Future Directions
ACHN-975 demonstrated potent in vitro activity against a range of Gram-negative bacteria and was the first LpxC inhibitor to enter clinical trials. However, its development was halted due to cardiovascular toxicity. Subsequent research has focused on developing new LpxC inhibitors with improved safety profiles. For instance, LPC-233 has shown promising preclinical safety and efficacy, with no detectable adverse cardiovascular toxicity in dogs at high doses.
The data presented in this guide highlights the potential of LpxC as a target for novel antibacterial agents. While challenges related to toxicity and therapeutic window remain, ongoing research continues to yield new chemical entities with improved properties. The comparative data and experimental protocols provided here serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of LpxC inhibitors to combat the growing threat of antibiotic resistance.
References
ACHN-975 TFA: A Potent LpxC Inhibitor with Significant Activity Against Drug-Resistant Gram-Negative Clinical Isolates
For Immediate Release
A comprehensive analysis of available in vitro data demonstrates the potent and broad-spectrum activity of ACHN-975 trifluoroacetate (TFA), a first-in-class LpxC inhibitor, against a wide range of clinically relevant Gram-negative bacterial isolates. This comparison guide provides a detailed overview of ACHN-975 TFA's performance against challenging multidrug-resistant (MDR) pathogens, alongside comparator antibiotics, offering valuable insights for researchers, scientists, and drug development professionals.
ACHN-975 targets the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) enzyme, an essential and highly conserved component of the lipid A biosynthetic pathway in Gram-negative bacteria.[1][2] This novel mechanism of action circumvents existing resistance pathways, making ACHN-975 a promising candidate for combating infections caused by bacteria resistant to current standard-of-care agents.
Comparative In Vitro Activity
The antimicrobial efficacy of this compound has been rigorously evaluated against a panel of contemporary Gram-negative clinical isolates, including strains with well-defined resistance mechanisms. The data, summarized in the tables below, highlight the superior or comparable activity of this compound when compared to established antibiotics.
Activity Against Enterobacteriaceae
This compound demonstrates remarkable potency against a diverse collection of Enterobacteriaceae isolates, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. The highest Minimum Inhibitory Concentration (MIC) observed for ACHN-975 against Enterobacteriaceae was 2 µg/mL.[3]
| Organism Group (No. of Isolates) | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| All Enterobacteriaceae (197) | ACHN-975 | 0.5 | 2 | ≤0.06 - 2 |
| Amikacin | 2 | 8 | ≤1 - >32 | |
| Ceftazidime | 2 | >32 | ≤1 - >32 | |
| Ciprofloxacin | 0.25 | >4 | ≤0.12 - >4 | |
| Imipenem | ≤0.25 | 1 | ≤0.25 - >8 | |
| Tigecycline | 0.5 | 2 | ≤0.25 - 8 | |
| ESBL-producing Enterobacteriaceae (19) | ACHN-975 | 0.5 | 2 | 0.25 - 2 |
| Amikacin | 2 | 8 | ≤1 - 32 | |
| Ceftazidime | >32 | >32 | 4 - >32 | |
| Ciprofloxacin | >4 | >4 | 0.5 - >4 | |
| Imipenem | ≤0.25 | ≤0.25 | ≤0.25 | |
| Tigecycline | 1 | 2 | ≤0.25 - 4 | |
| Carbapenemase-producing Enterobacteriaceae (58) | ACHN-975 | 0.5 | 2 | ≤0.06 - 2 |
| Amikacin | 4 | >32 | ≤1 - >32 | |
| Ceftazidime | >32 | >32 | 2 - >32 | |
| Ciprofloxacin | >4 | >4 | ≤0.12 - >4 | |
| Imipenem | >8 | >8 | ≤0.25 - >8 | |
| Tigecycline | 1 | 4 | ≤0.25 - 8 |
Data sourced from a study evaluating ACHN-975 and comparator agents against 197 Enterobacteriaceae isolates.[3]
Activity Against Pseudomonas aeruginosa
This compound exhibits potent activity against Pseudomonas aeruginosa, including multidrug-resistant strains. The MIC₉₀ of ACHN-975 against a panel of P. aeruginosa isolates was 0.25 µg/mL.[1]
| Organism Group (No. of Isolates) | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| P. aeruginosa (30) | ACHN-975 | 0.25 | 2 | ≤0.06 - 2 |
| Amikacin | 8 | 16 | 2 - >32 | |
| Ceftazidime | 4 | >32 | 1 - >32 | |
| Ciprofloxacin | 1 | >4 | ≤0.12 - >4 | |
| Imipenem | 2 | 16 | ≤0.25 - >8 | |
| Polymyxin B | 1 | 2 | 0.5 - 4 | |
| Carbapenem-resistant P. aeruginosa (19) | ACHN-975 | 0.5 | 1 | 0.12 - 2 |
| Amikacin | 16 | >32 | 2 - >32 | |
| Ceftazidime | >32 | >32 | 8 - >32 | |
| Ciprofloxacin | >4 | >4 | 0.5 - >4 | |
| Imipenem | >8 | >8 | 8 - >8 | |
| Polymyxin B | 1 | 2 | 0.5 - 4 |
Data compiled from studies on the activity of ACHN-975 against P. aeruginosa.
Experimental Protocols
The in vitro activity of this compound and comparator agents was determined using the standardized broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.
1. Preparation of Antimicrobial Agents:
-
This compound and comparator antibiotics were reconstituted and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
-
Bacterial isolates were cultured on appropriate agar plates overnight.
-
Colonies were suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The bacterial suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
3. MIC Determination:
-
The antimicrobial dilutions were dispensed into 96-well microtiter plates.
-
The standardized bacterial inoculum was added to each well.
-
Plates were incubated at 35°C for 16-20 hours in ambient air.
-
The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
4. Quality Control:
-
Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 were used as quality control strains in all experiments to ensure the accuracy and reproducibility of the results.
Mechanism of Action: LpxC Inhibition
ACHN-975 exerts its bactericidal effect by inhibiting the LpxC enzyme, a crucial component in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.
Caption: ACHN-975 inhibits the LpxC enzyme, blocking Lipid A biosynthesis.
Conclusion
The data presented in this guide underscore the potent in vitro activity of this compound against a broad spectrum of Gram-negative clinical isolates, including multidrug-resistant strains of Enterobacteriaceae and P. aeruginosa. Its novel mechanism of action, targeting the essential LpxC enzyme, provides a significant advantage in overcoming existing antibiotic resistance mechanisms. These findings support the continued investigation and development of ACHN-975 and other LpxC inhibitors as a new class of therapeutics to address the critical unmet medical need for effective treatments against serious Gram-negative infections.
References
A Comparative Guide to the In Vitro and In Vivo Activity of ACHN-975 TFA
An Objective Analysis of a First-in-Class LpxC Inhibitor
Introduction
ACHN-975 is a potent, first-in-class inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, also known as LpxC.[1][2][3] This enzyme is a crucial component in the biosynthesis of lipid A, an essential part of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria.[3][4] As LpxC is highly conserved among these bacteria and has no human homologue, it represents an attractive target for novel antibacterial drugs. ACHN-975 was the first LpxC inhibitor to advance to Phase 1 human clinical trials. However, its development was halted due to a dose-limiting cardiovascular toxicity, specifically transient hypotension without a compensatory heart rate increase. This guide provides a detailed comparison of the in vitro and in vivo activity of ACHN-975, presenting supporting experimental data and protocols to offer a comprehensive understanding of its antibacterial profile and the correlation between its laboratory and preclinical efficacy.
Mechanism of Action: Targeting the Lipid A Pathway
ACHN-975 functions by inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the first committed step in the lipid A biosynthetic pathway. By blocking this step, ACHN-975 prevents the formation of lipid A, thereby disrupting the integrity of the bacterial outer membrane and leading to cell death. The crystal structure of LpxC in complex with ACHN-975 reveals that the hydroxamate group of the inhibitor chelates the active site zinc ion, while other parts of the molecule interact with the hydrophobic tunnel of the enzyme, effectively blocking substrate access.
Caption: The Lipid A biosynthetic pathway and the inhibitory action of ACHN-975 on the LpxC enzyme.
In Vitro Activity
ACHN-975 demonstrates potent and broad-spectrum activity against a wide range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. Its efficacy has been well-documented against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of ACHN-975 against various Gram-negative isolates are summarized below. The data shows potent activity, with MIC90 values often at or below 2 µg/mL.
| Organism/Group | No. of Isolates | ACHN-975 MIC Range (µg/mL) | ACHN-975 MIC50 (µg/mL) | ACHN-975 MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |
| Enterobacteriaceae (All) | 197 | ≤0.008 - 2 | 0.5 | 2 | Varies by drug |
| Wild-Type | 64 | ≤0.008 - 1 | 0.25 | 0.5 | Varies by drug |
| Carbapenemase Producers (KPC, NDM, etc.) | 58 | 0.06 - 2 | 0.5 | 2 | Imipenem: >8 |
| P. aeruginosa (All) | 30 | 0.03 - 2 | 0.5 | 1 | Meropenem: >8 |
| Wild-Type | 11 | 0.03 - 0.5 | 0.12 | 0.25 | Varies by drug |
| Carbapenem-Resistant | 19 | 0.06 - 2 | 0.5 | 1 | Meropenem: >8 |
Data compiled from published studies.
Time-Kill Kinetics
Time-kill assays reveal that ACHN-975 exhibits different pharmacodynamics against different pathogens. Against P. aeruginosa, it demonstrates concentration-dependent bactericidal activity, with higher concentrations leading to a faster rate of bacterial killing. In contrast, its activity against E. coli and Klebsiella pneumoniae is described as time-dependent. For P. aeruginosa, a ≥3-log10 reduction in CFU/mL was observed within 4 hours at concentrations of 4x MIC or higher.
Experimental Protocol: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
-
Preparation of Antimicrobial Agent: ACHN-975 is serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on agar plates, and colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted ACHN-975 is inoculated with the standardized bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.
-
Incubation: The plates are incubated under ambient air at 35-37°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth.
In Vivo Efficacy
The in vivo activity of ACHN-975 was evaluated in murine infection models, most notably the neutropenic thigh model, which assesses the compound's ability to reduce bacterial burden at a localized site of infection.
Neutropenic Mouse Thigh Infection Model
In this model, single doses of ACHN-975 demonstrated significant, dose-dependent efficacy against P. aeruginosa. Higher doses resulted in a more rapid and sustained reduction in bacterial titers over a 24-hour period.
| Treatment Group | Dose (mg/kg, single IP) | Bacterial Titer Change (log10 CFU/thigh) at 4h | Bacterial Titer Change (log10 CFU/thigh) at 24h |
| Vehicle Control | N/A | Increase | Significant Increase |
| ACHN-975 | 5 | ~2-log reduction | Regrowth to near control levels |
| ACHN-975 | 10 | >3-log reduction | Maintained at limit of detection |
| ACHN-975 | 30 | >3-log reduction | Maintained at limit of detection |
Data is a qualitative summary based on graphical representations in the cited literature.
These results confirm the concentration-dependent pharmacodynamics of ACHN-975 against P. aeruginosain vivo, correlating well with the in vitro time-kill data.
Experimental Protocol: Neutropenic Mouse Thigh Infection Model
Caption: Workflow for the neutropenic mouse thigh infection model.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide on days -4 and -1 before infection to suppress their immune response.
-
Infection: Two hours before treatment, mice are inoculated via intramuscular injection into the thigh with a standardized suspension of the pathogen (e.g., P. aeruginosa ATCC 27853).
-
Treatment: At time zero, cohorts of mice receive a single dose of ACHN-975 (e.g., 5, 10, or 30 mg/kg) or a vehicle control, typically administered via IP injection.
-
Assessment of Bacterial Burden: At predetermined time points (e.g., 0, 4, 8, and 24 hours post-treatment), groups of mice are euthanized. The infected thigh muscle is aseptically removed, homogenized in saline, and serially diluted.
-
Quantification: The dilutions are plated on appropriate agar media. After overnight incubation, colonies are counted to determine the bacterial load in CFU per thigh.
Correlation Between In Vitro and In Vivo Activity
A strong correlation exists between the in vitro potency and the in vivo efficacy of ACHN-975. The low MIC values against P. aeruginosa translate directly to significant bacterial reduction in the thigh infection model.
However, pharmacokinetic analysis reveals a critical aspect of this correlation. In the mouse model, the free drug concentration of ACHN-975 falls below the MIC for the infecting P. aeruginosa strain (0.25 µg/mL) by 2 hours after a 10 mg/kg dose and by 4 hours after a 30 mg/kg dose. Despite this rapid clearance, the bactericidal effect is sustained for 24 hours at these higher doses. This observation strongly supports the in vitro finding that ACHN-975 has concentration-dependent activity against P. aeruginosa, where achieving a high peak concentration (Cmax) relative to the MIC is the key driver of efficacy, rather than maintaining the concentration above the MIC over time (T>MIC).
Comparison with Alternative LpxC Inhibitors
ACHN-975 paved the way for the development of other LpxC inhibitors. While it set a benchmark for potency, subsequent compounds have aimed to improve upon its safety profile.
| Compound | Key Features | In Vitro Potency (MIC90, µg/mL) | In Vivo Efficacy | Status/Limitations |
| ACHN-975 | First-in-class to enter clinical trials | E. coli: ≤1, P. aeruginosa: 1 | Potent in mouse thigh model | Discontinued (Cardiovascular toxicity) |
| PF-5081090 | Potent Pfizer compound | E. coli: ≤1, P. aeruginosa: 1 | Efficacious in septicemia and thigh models | Preclinical; development status unclear |
| CHIR-090 | Widely used research tool | Good E. coli activity; weaker vs. P. aeruginosa | Efficacious in mouse models | Preclinical research tool |
| LPC-233 | Designed for improved safety | E. coli: <1, K. pneumoniae: <1, P. aeruginosa: <1 | Effective in murine UTI model; no cardiovascular toxicity observed | Preclinical; promising safety profile |
Compared to standard-of-care antibiotics, ACHN-975 showed superior activity against many MDR strains of P. aeruginosa, outperforming agents like tobramycin, ciprofloxacin, and imipenem. This highlights the potential of the LpxC inhibitor class to address critical unmet needs in treating resistant Gram-negative infections.
Conclusion
ACHN-975 TFA is a highly potent LpxC inhibitor with excellent in vitro activity against a broad range of clinically relevant Gram-negative pathogens, including MDR isolates. This in vitro potency correlates well with its in vivo efficacy in preclinical infection models, where it exhibits concentration-dependent bactericidal action against P. aeruginosa. Despite its promising antibacterial profile, the clinical development of ACHN-975 was terminated due to an off-target cardiovascular toxicity that resulted in a narrow therapeutic window. The journey of ACHN-975 has provided invaluable insights into the therapeutic potential and challenges of targeting LpxC, guiding the ongoing development of next-generation inhibitors with improved safety profiles.
References
- 1. jmilabs.com [jmilabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of ACHN-975 TFA: A Step-by-Step Guide for Laboratory Personnel
Researchers and drug development professionals handling ACHN-975 as a trifluoroacetate (TFA) salt must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to the presence of trifluoroacetic acid, a corrosive chemical, specific procedures must be followed. This guide provides essential, step-by-step instructions for the proper disposal of ACHN-975 TFA, ensuring the safety of laboratory personnel and the integrity of the research environment.
I. Chemical and Safety Data Overview
| Compound Attribute | Information |
| Chemical Name | ACHN-975 Trifluoroacetate |
| CAS Number | 1410809-37-8[4] |
| Molecular Formula | C22H24F3N3O6[4] |
| Molecular Weight | 483.44 g/mol |
| Primary Hazard | Contains Trifluoroacetic Acid (TFA), a corrosive chemical. |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, and weighing paper).
-
Solutions containing this compound.
-
-
Segregate this compound waste from other laboratory waste. Do not mix with non-hazardous waste or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Waste Containment and Labeling
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with TFA (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container should be appropriate for corrosive chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "ACHN-975 Trifluoroacetate," and any other information required by your institution's EHS guidelines (e.g., concentration, date).
-
Step 3: Neutralization of Liquid Waste (Optional, Expert Use Only)
For laboratories with the appropriate facilities and trained personnel, neutralization of the TFA component in liquid waste may be a possibility before disposal. This procedure should only be performed by individuals with a thorough understanding of the chemical reactions involved and in a controlled environment, such as a fume hood.
-
Principle: The trifluoroacetate salt can be exchanged or neutralized. Methods like reverse-phase HPLC, using an ion-exchange resin, or a deprotonation/reprotonation cycle can be employed to remove or exchange the TFA counter-ion. Another approach involves the addition of a base to neutralize the acidic TFA component.
-
Caution: This is an advanced procedure that may not be suitable for all laboratory settings. Always consult with your institution's EHS department before attempting any neutralization protocol.
Step 4: Storage and Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not pour this compound waste down the drain or dispose of it in the regular trash.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling ACHN-975 TFA
For Research Use Only. Not for human or veterinary use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ACHN-975 TFA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandatory. The information herein is based on the known hazards of its trifluoroacetic acid (TFA) salt and general best practices for handling potent, novel research compounds.
ACHN-975 is a selective inhibitor of LpxC, an enzyme essential for the biosynthesis of lipid A in Gram-negative bacteria.[1] While the specific toxicology of ACHN-975 has not been fully elucidated, the trifluoroacetic acid component is known to be corrosive, capable of causing severe skin burns and eye damage. Therefore, this compound must be handled with extreme care to prevent exposure.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to minimize the risk of exposure through inhalation, dermal contact, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves. Change outer glove immediately upon contamination or every 30-60 minutes. | Prevents direct skin contact. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Face Protection | Face shield, worn in addition to safety glasses or goggles, especially when handling larger quantities or when there is a significant splash risk. | Provides a full facial barrier against splashes and aerosols. |
| Body Protection | A disposable, low-permeability laboratory coat or gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. | Minimizes the risk of inhaling the compound, especially in its powdered form. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring personnel safety.
| Aspect | Procedure |
| Handling | All handling of this compound, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use appropriate, calibrated equipment for all measurements. |
| Storage (Solid) | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and metals.[2] |
| Storage (Solution) | Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[3] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency Situation | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth) and collect it into a suitable, closed container for disposal. Do not allow the material to enter drains or waterways. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not dispose of down the drain. |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
Visual Guidance for Safe Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from receipt to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


